(5-Chloro-1H-indol-3-yl)methanamine
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-chloro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCQPLLALCYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611941 | |
| Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113188-83-3 | |
| Record name | 5-Chloro-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113188-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of (5-Chloro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-1H-indol-3-yl)methanamine is a halogenated derivative of tryptamine and a member of the larger class of indole compounds, which are of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted or remain to be definitively established in the literature.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| CAS Number | 113188-83-3 | [1] |
| Appearance | Solid (predicted) | [2] |
| Boiling Point | 369.8 °C at 760 mmHg (Note: This may pertain to the 2-yl isomer) | [3] |
| Melting Point | No data available | [4] |
| Solubility | No data available | |
| pKa (predicted) | 16.41 ± 0.30 | [3] |
| LogP (predicted) | 2.98 | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from commercially available 4-chloro-2-methylaniline. The general synthetic workflow involves an initial formylation reaction to construct the indole-3-carbaldehyde intermediate, followed by reductive amination to yield the target primary amine.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction [5]
This procedure outlines the formylation of a substituted aniline to generate the key indole aldehyde intermediate.
-
Materials:
-
4-chloro-2-methyl-aniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) with stirring.
-
In a separate flask, dissolve 4-chloro-2-methyl-aniline in DMF.
-
Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the solution is basic, which will result in the precipitation of a solid.
-
Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain 5-chloro-1H-indole-3-carbaldehyde.
-
Step 2: Synthesis of this compound via Reductive Amination [6]
This protocol describes the conversion of the aldehyde to the primary amine.
-
Materials:
-
5-Chloro-1H-indole-3-carbaldehyde
-
Methanol (MeOH)
-
Aqueous ammonia (NH₃)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-chloro-1H-indole-3-carbaldehyde in methanol in a round-bottom flask.
-
Add aqueous ammonia to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Add water to the residue and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude this compound can be purified using standard laboratory techniques. Column chromatography on silica gel is a common method. A suitable eluent system would typically be a gradient of methanol in dichloromethane, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the amine product from streaking on the silica gel.
Spectral Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet in the downfield region (around 8-9 ppm). The protons on the benzene portion of the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the chlorine substituent. The C2-H proton will be a singlet in the aromatic region. The methylene protons of the methanamine group will likely appear as a singlet around 3.8-4.0 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbon atom attached to the chlorine (C5) will be in the aromatic region. The carbons of the pyrrole ring (C2 and C3) will have characteristic shifts, with C2 typically being more downfield than C3. The methylene carbon of the methanamine group is expected to resonate in the range of 40-50 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an (M+2)⁺ peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of 5-chloro-indole derivatives has been the subject of significant research in drug discovery.
Potential Therapeutic Applications
-
Anticancer Activity: Many indole derivatives are known to exhibit anticancer properties by targeting various cellular pathways. Halogenated indoles, in particular, have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.
-
Antimicrobial Activity: The indole nucleus is a common scaffold in the development of antimicrobial agents. The lipophilic nature of the chlorine substituent may enhance the ability of the molecule to penetrate microbial cell membranes.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events.
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which could be a potential target for indole derivatives.
Caption: Simplified EGFR signaling cascade.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with the potential for further exploration in drug discovery. This technical guide has provided a comprehensive overview of its core chemical properties, a plausible synthetic route, and its potential biological relevance, particularly in the context of anticancer research. Further experimental studies are warranted to fully elucidate its physical properties, spectral characteristics, and pharmacological profile.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
An In-depth Technical Guide on (5-Chloro-1H-indol-3-yl)methanamine
Abstract: This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a representative synthetic protocol. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing indole-based scaffolds for the design of novel therapeutic agents. All quantitative data is summarized in tabular format, and key processes are visualized using logical diagrams.
Molecular Structure and Identifiers
This compound is a derivative of indole, featuring a chlorine atom at the 5-position of the indole ring and a methanamine group at the 3-position. This substitution pattern makes it a valuable building block for creating more complex molecules with potential biological activity.[1] Its fundamental structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring.
A summary of its key molecular identifiers is presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 113188-83-3[1][2][3] |
| Molecular Formula | C₉H₉ClN₂[1][2][4] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CN |
| InChI | InChI=1S/C9H9ClN2/c10-7-1-2-9-8(5-7)6(4-11)3-12-9/h1-3,5,12H,4,11H2 |
| InChIKey | YXFKNJXYJJDMAL-UHFFFAOYSA-N |
Physicochemical and Experimental Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding its use in experimental settings. The properties for this compound are summarized from computational predictions and available experimental data.
| Property | Value | Source |
| Molecular Weight | 180.63 g/mol | [1][4] |
| Appearance | Solid (form) | [5] |
| Boiling Point | 369.8 °C at 760 mmHg | [4][6] |
| XLogP3 | 1.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Purity | Typically ≥97% | [1][2] |
Synthesis and Experimental Protocols
While this compound is commercially available as a chemical intermediate, a detailed experimental protocol for its synthesis is crucial for research and development. No specific synthesis for this exact molecule was found in the surveyed literature; therefore, a robust and common three-step synthetic route starting from 5-chloro-1H-indole is presented below. This pathway involves formylation, oximation, and subsequent reduction.
Disclaimer: This protocol is a representative example based on established organic chemistry methodologies for indole functionalization. It should be performed by trained personnel with appropriate safety precautions.
Overall Synthetic Scheme: 5-Chloro-1H-indole → 5-Chloro-1H-indole-3-carbaldehyde → 5-Chloro-1H-indole-3-carbaldehyde oxime → this compound
Step 1: Vilsmeier-Haack Formylation of 5-Chloro-1H-indole
-
Objective: To introduce a formyl group at the C3 position of the indole ring.
-
Procedure:
-
In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF, maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-chloro-1H-indole (1.0 equiv.) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (30% w/v) to pH 8-9.
-
The precipitated product, 5-chloro-1H-indole-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Oximation of 5-Chloro-1H-indole-3-carbaldehyde
-
Objective: To convert the aldehyde to an oxime, which is a precursor to the amine.
-
Procedure:
-
Suspend 5-chloro-1H-indole-3-carbaldehyde (1.0 equiv.) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.) and sodium acetate (CH₃COONa, 2.0 equiv.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate (5-chloro-1H-indole-3-carbaldehyde oxime) by filtration, wash with water, and dry.
-
Step 3: Reduction of the Oxime to this compound
-
Objective: To reduce the oxime to the target primary amine.
-
Procedure:
-
In a dry, nitrogen-flushed, round-bottom flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add a solution of 5-chloro-1H-indole-3-carbaldehyde oxime (1.0 equiv.) in THF dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the solid cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Biological Activity and Potential Applications
No specific biological activities or signaling pathway modulations for this compound have been detailed in the surveyed scientific literature. It is primarily cataloged and sold as a chemical building block for use in organic synthesis.[1]
The indole scaffold, however, is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The 3-aminomethylindole motif, in particular, is a key pharmacophore that mimics the structure of tryptophan and serotonin. Derivatives are known to interact with a wide range of biological targets, including:
-
Serotonin (5-HT) Receptors: As agonists or antagonists, relevant for treating neurological disorders.
-
Enzymes: As inhibitors of kinases, monoamine oxidase (MAO), or other enzymes.
-
Antimicrobial and Anticancer Agents: The indole nucleus is a common feature in compounds with cytotoxic or antimicrobial properties.
Therefore, this compound serves as a valuable starting point for generating libraries of novel compounds for screening against these and other potential therapeutic targets.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical role of the title compound in drug discovery.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical role of the title compound in drug discovery.
References
A Technical Guide to the Biological Activities of 5-Chloro-Indole Derivatives
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its halogenated variants, the 5-chloro-indole moiety has garnered significant attention as a versatile pharmacophore, exhibiting a wide array of biological activities.[1] The introduction of a chlorine atom at the 5-position can substantially modify the molecule's electronic properties and lipophilicity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of 5-chloro-indole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
5-Chloro-indole derivatives have emerged as a particularly potent class of compounds in oncology research. Their anticancer effects are primarily attributed to the modulation of critical cellular signaling pathways that are often dysregulated in cancer.[1]
Mechanisms of Action
1.1.1 Inhibition of EGFR and BRAF Signaling Pathways A prominent mechanism of action for many 5-chloro-indole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and differentiation, and their over-activation is a hallmark of several malignancies.[2] Certain 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways.[2] These compounds bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signal transduction cascade.[1] This inhibition ultimately leads to the suppression of tumor growth and the induction of apoptosis.[1]
1.1.2 Modulation of the WNT/β-catenin Pathway The WNT signaling pathway is another critical target. A specific derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (also known as RS4690), has been identified as a novel inhibitor of Dishevelled 1 (DVL1).[3] DVL1 is a key cytoplasmic protein that transduces the WNT signal from the Frizzled receptor. By inhibiting the PDZ domain of DVL, these compounds prevent the stabilization of β-catenin, leading to its degradation and the subsequent downregulation of WNT target genes responsible for proliferation.[3]
Quantitative Anticancer Data
The antiproliferative and kinase inhibitory activities of various 5-chloro-indole derivatives have been quantified against multiple cancer cell lines and specific kinases.
Table 1: In Vitro Antiproliferative Activity of 5-Chloro-Indole Derivatives
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
|---|---|---|---|---|
| 3e | Panc-1 | Pancreatic | 29 | [2] |
| MCF-7 | Breast | 29 | [2] | |
| A-549 | Lung | 29 | [2] | |
| 3a | - | - | 35 | [2] |
| 3b | - | - | 31 | [2] |
| (S)-1 (RS4690) | HCT116 | Colon | 7100 (EC₅₀) | [3] |
| trans-[PtCl₂(5ClL)₂] | A2780cis | Ovarian (Cisplatin-Resistant) | 4960 (IC₅₀) | [4] |
| MDA-MB-231 | Triple-Negative Breast | 4830 (IC₅₀) | [4] |
| | HT-29 | Colon | 6390 (IC₅₀) |[4] |
Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3e | EGFR | 68 | [5] |
| BRAFV600E | 35 | [5] | |
| 3a | EGFR | 89 | [5] |
| BRAFV600E | 67 | [5] | |
| 3b | EGFR | 85 | [5] |
| BRAFV600E | 42 | [5] | |
| Erlotinib (Ref.) | EGFR | 80 | [5] |
| BRAFV600E | 60 | [5] |
| Vemurafenib (Ref.) | BRAFV600E | 30 |[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a CO₂ incubator.[6]
-
Compound Treatment: Serial dilutions of the 5-chloro-indole derivatives are prepared in the cell culture medium and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]
Protocol 2: ADP-Glo™ Kinase Assay for EGFR/BRAF Inhibition This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]
-
Kinase Reaction: The kinase (e.g., EGFR, BRAF), the substrate, and the 5-chloro-indole derivative (inhibitor) are combined in a reaction buffer containing ATP. The mixture is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the newly produced ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: The plate is incubated, and the luminescence is measured with a plate-reading luminometer. The signal intensity is inversely proportional to the kinase activity, allowing for the determination of the inhibitor's IC₅₀ value.
Antimicrobial and Antibiofilm Activity
Certain 5-chloro-indole derivatives have demonstrated significant activity against pathogenic bacteria, particularly in inhibiting biofilm formation, a key virulence factor.[7][8]
Mechanism of Action
Studies on uropathogenic Escherichia coli (UPEC) have shown that 5-chloroindole can inhibit biofilm formation by an average of 67% at a concentration of 20 μg/ml.[7] The mechanism involves the downregulation of virulence genes associated with adhesion, stress regulation, and toxin production.[7][8] These compounds also inhibit bacterial motility (swarming and swimming) and the formation of curli, which are essential for colonization and biofilm integrity.[7]
Quantitative Antimicrobial Data
Table 3: Minimum Inhibitory Concentrations (MICs) of Chloroindoles
| Compound | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-Chloroindole | Uropathogenic E. coli (UPEC) | 75 | [7][8] |
| Vibrio parahaemolyticus | 50 | [9][10] | |
| Staphylococcus aureus | 100 | [8] | |
| Acinetobacter baumannii | 50 | [8] | |
| Candida albicans | 100 | [8] | |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [9][10] |
| Staphylococcus aureus | 50 | [8] | |
| Acinetobacter baumannii | 50 | [8] |
| | Candida albicans | 50 |[8] |
Experimental Protocols
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Luria-Bertani broth).[9]
-
Serial Dilution: The 5-chloro-indole compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 30°C for 24 hours).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
Other Notable Biological Activities
Anti-inflammatory Activity
Indole derivatives have been investigated for their anti-inflammatory properties.[11][12] Certain hybrid molecules incorporating the indole nucleus effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells.[13][14]
Antiviral Activity
The indole scaffold is present in several antiviral agents.[15] While specific data on 5-chloro-indole derivatives is less abundant, related compounds have shown activity. For instance, 5-chloro and 5-chloro-4-fluoro indole derivatives have demonstrated antiviral potency against mutant strains of HIV-1.[15] Other indole derivatives have been tested against a range of viruses, including Hepatitis C Virus (HCV), Yellow Fever Virus (YFV), and SARS-CoV-2.[15][16][17][18]
Neurological Activity
5-Chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[19][20][21] The 5-HT₃ receptor is a ligand-gated ion channel involved in processes like nausea, vomiting, and anxiety.[19] As a PAM, 5-chloroindole enhances the response of the receptor to its natural agonist, serotonin (5-HT), which may have therapeutic implications.[20][21]
Synthesis and Experimental Workflows
General Synthesis
The 5-chloro-indole core can be synthesized through various routes. A common foundational method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone.[6] Another approach involves a multi-step process starting from indoline, which includes acylation, chlorination, saponification, and final dehydrogenation to yield the 5-chloroindole product.[19]
General Workflow for Biological Screening
The preclinical evaluation of novel 5-chloro-indole derivatives typically follows a standardized workflow to assess their efficacy and mechanism of action.[1]
5-Chloro-indole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their ability to effectively inhibit key signaling pathways in cancer, disrupt bacterial virulence and biofilm formation, and modulate inflammatory and neurological targets makes them attractive candidates for further drug development. The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties to develop novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1- b ]thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00557K [pubs.rsc.org]
- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-Chloro-1H-indol-3-yl)methanamine
CAS Number: 113188-83-3
This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative of interest to researchers, scientists, and drug development professionals. This document collates available physicochemical data, proposes detailed synthetic routes, and outlines potential experimental protocols for pharmacological evaluation based on the known reactivity and biological significance of the indole scaffold.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 113188-83-3 | [1][2] |
| Molecular Formula | C₉H₉ClN₂ | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Boiling Point | 369.8 °C at 760 mmHg | [3] |
| Melting Point | Data not available | [3] |
| Solubility | Data not available | |
| Appearance | Solid (predicted) |
Synthesis Methodologies
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 5-chloro-1H-indole-3-carbonitrile or 5-chloro-1H-indole-3-carbaldehyde. Below are detailed experimental protocols for these synthetic pathways.
Synthesis via Reduction of 5-Chloro-1H-indole-3-carbonitrile
A common and effective method for the synthesis of primary amines from nitriles is reduction using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Precursor: Dissolve 5-chloro-1H-indole-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Synthesis via Reductive Amination of 5-Chloro-1H-indole-3-carbaldehyde
Reductive amination of the corresponding aldehyde provides an alternative route to the target primary amine.
Experimental Protocol:
-
Formation of Imine: Dissolve 5-chloro-1H-indole-3-carbaldehyde (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the following are predicted spectroscopic characteristics based on its structure and data from similar indole derivatives.
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The presence of the chloro group at the 5-position will influence the chemical shifts and coupling constants of the protons on the benzene ring.
-
Methylene Protons (-CH₂-): A singlet or a multiplet around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm.
-
Indole N-H Proton: A broad singlet in the downfield region, typically δ 8.0-11.0 ppm.
¹³C NMR (Carbon NMR):
-
Aromatic and Indole Carbons: Signals in the aromatic region (δ 110-140 ppm). The carbon bearing the chloro group (C-5) would be expected to show a characteristic chemical shift.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch (Indole): A sharp peak around 3400-3500 cm⁻¹.
-
N-H Stretch (Amine): Two bands in the region of 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): An expected peak at m/z = 180, with a characteristic isotopic pattern (M+2) at m/z = 182 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).
-
Fragmentation: A prominent fragment would be expected from the loss of the aminomethyl group.
Potential Pharmacological Applications and Experimental Protocols
The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous compounds with a wide range of biological activities. Halogenated indoles, in particular, have shown promise in various therapeutic areas. The following sections outline potential pharmacological activities for this compound and provide general experimental protocols for their evaluation.
Antimicrobial Activity
Indole derivatives are known to possess antibacterial and antifungal properties.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxic/Anticancer Activity
Many indole derivatives have been investigated for their potential as anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
References
Spectroscopic and Synthetic Analysis of (5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-1H-indol-3-yl)methanamine is a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its spectroscopic analysis, a plausible synthetic route, and general experimental protocols. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide combines data from structurally related analogs with established methodologies to serve as a valuable resource for researchers. This document details predicted spectroscopic data, a generalized synthetic workflow, and the necessary protocols for its characterization, adhering to stringent data presentation and visualization standards.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a chloro-substituent at the 5-position of the indole ring, coupled with a methanamine group at the 3-position, yields this compound, a molecule with potential for diverse pharmacological applications. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its application in drug development and further research. This guide aims to provide a detailed framework for the analysis of this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | Broad Singlet | 1H | N-H (Indole) |
| ~7.6-7.7 | Doublet (d) | 1H | H-4 |
| ~7.3-7.4 | Doublet (d) | 1H | H-7 |
| ~7.1-7.2 | Doublet of Doublets (dd) | 1H | H-6 |
| ~7.0-7.1 | Singlet | 1H | H-2 |
| ~3.8-4.0 | Singlet | 2H | -CH₂-NH₂ |
| ~1.5-2.0 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-7a |
| ~130 | C-3a |
| ~125 | C-5 |
| ~123 | C-2 |
| ~122 | C-4 |
| ~118 | C-6 |
| ~112 | C-7 |
| ~111 | C-3 |
| ~35-40 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3300 | N-H stretch (indole and amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1620-1580 | C=C stretch (aromatic) |
| 1470-1450 | C-N stretch |
| 800-750 | C-H bend (aromatic) |
| 750-700 | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Assignment |
| ~180/182 | Molecular Ion Peak [M]⁺ (Isotopic pattern for Cl) |
| ~163/165 | [M-NH₃]⁺ |
| ~151 | [M-CH₂NH₂]⁺ |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: A Plausible Route via Reduction of 5-Chloro-1H-indole-3-carbonitrile
A potential synthetic route to this compound involves the reduction of 5-chloro-1H-indole-3-carbonitrile.
Materials:
-
5-chloro-1H-indole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-chloro-1H-indole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Spectroscopic Analysis Protocols
3.2.1. NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
3.2.2. IR Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
3.2.3. Mass Spectrometry Sample Preparation (ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
Visualizations
Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
General Experimental Workflow
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data for this specific molecule remains elusive in the public domain, the predicted data and generalized protocols presented herein offer a robust starting point for researchers. The provided workflows and visualizations serve to streamline the process of synthesis and characterization. Further experimental validation is necessary to confirm the presented data and to fully elucidate the biological activity of this promising indole derivative.
References
An In-depth Technical Guide to the Chemical Stability and Degradation of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation of indole compounds. The indole nucleus is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Understanding its stability is paramount for the development of robust formulations, prediction of shelf-life, and identification of potential degradants. This document details the factors influencing the stability of indole derivatives, their degradation pathways under various stress conditions, and the analytical methodologies for their assessment.
Core Concepts of Indole Stability
The indole ring system, a fusion of a benzene and a pyrrole ring, is an aromatic heterocycle. Its stability is attributed to the delocalization of π-electrons across the bicyclic structure. However, the pyrrole moiety imparts a degree of reactivity, particularly towards electrophilic attack and oxidation, making it susceptible to degradation under certain conditions.
Several key factors influence the stability of indole compounds:
-
pH: The indole ring can be protonated in strong acidic conditions, which can lead to polymerization or other degradative reactions. Some indole derivatives also exhibit instability under alkaline conditions, particularly those with susceptible functional groups.
-
Oxidizing Agents: The electron-rich pyrrole ring is prone to oxidation. Common laboratory and environmental oxidizing agents, such as hydrogen peroxide, atmospheric oxygen, and reactive oxygen species, can lead to a variety of degradation products.
-
Light: Many indole compounds are photosensitive and can undergo degradation upon exposure to UV and visible light. This photodegradation often proceeds through a free-radical mechanism.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, following the principles of chemical kinetics. Thermal degradation can lead to a range of products, depending on the specific indole derivative and the presence of other reactants.
-
Substituents: The nature and position of substituents on the indole ring can significantly impact its stability. Electron-donating groups can increase susceptibility to oxidation, while electron-withdrawing groups can influence the reactivity of the ring in other ways.
Quantitative Stability Data
The stability of indole compounds is highly dependent on their specific structure and the conditions to which they are exposed. The following tables summarize quantitative data for representative indole derivatives under various stress conditions.
Table 1: Stability of Melatonin in Aqueous Solution at Room Temperature Over 28 Days
| pH | Remaining Melatonin (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
| 13.0 | 0 - 4% |
Table 2: Thermal Stability of Melatonin in Aqueous Solution Over 12 Hours
| Temperature (°C) | Remaining Melatonin (%) after 6h | Remaining Melatonin (pg/ml) after 12h |
| 60 | ~85% | 6.7 |
| 70 | ~64% | Not Reported |
| 80 | ~52% | Not Reported |
| 90 | ~37% | 0.80 |
Table 3: Stability of Tryptophan under Various Stress Conditions
| Stress Condition | Observation | Reference |
| H₂O₂ (various conc.) | Concentration-dependent degradation | [1] |
| UV Light | Significant degradation | [1] |
| Temperature (24 days) | Degradation observed at 70°C | [1] |
| Oxidizing Lipids | Minor chemical loss, but decreased bioavailability | [2] |
| H₂O₂ Treatment | 9% loss in bioavailability | [2] |
| Alkali Treatment (0.15 M NaOH, 80°C, 4h) | 10% chemical loss, 46% loss in bioavailability | [2] |
Chemical Degradation Pathways
Indole compounds can degrade through several pathways, including hydrolysis, oxidation, and photolysis. The specific products formed depend on the indole derivative and the reaction conditions.
Oxidative Degradation
Oxidation is a major degradation pathway for many indoles. The reaction can be initiated by various oxidizing agents and often proceeds through radical intermediates. A common pathway involves the formation of indoxyl (3-hydroxyindole), which can be further oxidized to isatin or can dimerize to form indigo and indirubin pigments.[3] Another significant oxidative degradation product is oxindole.[3]
Caption: A simplified diagram of the oxidative degradation pathways of indole.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the degradation of indole compounds. The specific photoproducts can be diverse and depend on the solvent, the presence of photosensitizers, and the wavelength of light. For example, the photodegradation of indole-3-acetic acid (IAA) is a well-known phenomenon, and its breakdown can be enhanced by the presence of compounds like pyridoxine.[4] The photoionization of indole in aqueous solution is an active pathway leading to the formation of a solvated electron and an indole cation, which can then lead to further reactions.[5]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of an indole compound.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7][8]
4.1.1. General Sample Preparation
Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
4.1.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
4.1.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
4.1.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
4.1.5. Thermal Degradation
-
Place the solid indole compound in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Prepare a solution of the heat-stressed solid in the mobile phase at a concentration of approximately 0.1 mg/mL for HPLC analysis.
4.1.6. Photolytic Degradation
-
Prepare a solution of the indole compound in a suitable solvent at a concentration of approximately 0.1 mg/mL.
-
Expose the solution to a photostability chamber with a controlled light source (e.g., xenon lamp or UV/fluorescent lamps) for a specified duration. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[2]
-
Keep a control sample wrapped in aluminum foil at the same temperature to serve as a dark control.
-
Analyze both the exposed and control samples by HPLC.
Caption: An experimental workflow for conducting forced degradation studies on indole compounds.
Stability-Indicating HPLC-MS Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.
4.2.1. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. The specific gradient will need to be optimized for the compound of interest and its degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength appropriate for the indole compound (e.g., 220 nm or 280 nm) and a mass spectrometer for identification of degradation products.
4.2.2. Mass Spectrometry Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Mode: Full scan to detect all ions, and product ion scan (MS/MS) on the parent compound and suspected degradation products to aid in structural elucidation.
Logical Relationships in Stability Assessment
Decision Tree for Forced Degradation Studies
The design of a forced degradation study should be a logical process aimed at achieving a target degradation of 5-20%. This allows for the detection of degradation products without completely consuming the parent compound.
Caption: A decision tree for optimizing conditions in a forced degradation study.
Troubleshooting Workflow for Stability-Indicating HPLC Methods
Developing a robust stability-indicating HPLC method can present challenges. A systematic troubleshooting approach is crucial for resolving common issues.
Caption: A troubleshooting workflow for common issues in stability-indicating HPLC methods.
Conclusion
The chemical stability of indole compounds is a critical consideration in the development of pharmaceuticals and other chemical products. A thorough understanding of their degradation pathways and the factors that influence their stability is essential for ensuring product quality, safety, and efficacy. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the systematic evaluation of the stability of indole derivatives. By employing a logical and scientifically sound approach to forced degradation studies and the development of stability-indicating methods, researchers can gain valuable insights into the behavior of these important molecules.
References
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Potential Therapeutic Targets of (5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-1H-indol-3-yl)methanamine and its structural analogs, built upon the 5-chloroindole scaffold, have emerged as a versatile pharmacophore in medicinal chemistry. While direct therapeutic applications of this compound are not yet fully established, the broader class of 5-chloroindole derivatives has demonstrated significant activity against a range of biological targets. This technical guide consolidates the current understanding of these potential therapeutic targets, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows. The information herein is intended to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 5-chloroindole core structure.
Serotonin 5-HT3 Receptor Modulation
The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. Several 5-chloroindole derivatives have been investigated for their modulatory effects on this receptor.
Quantitative Data: 5-HT3 Receptor Modulation
| Compound | Target | Assay | Key Finding |
| 5-Chloroindole | Human 5-HT3A Receptor | Intracellular Calcium Influx Assay | Potentiated agonist-induced responses[1][2] |
| 5-Chloroindole | Human 5-HT3A Receptor | Radioligand Binding Assay | Induced a ~2-fold increase in the apparent affinity of 5-HT[1][2] |
Experimental Protocol: Intracellular Calcium Influx Assay for 5-HT3 Receptor Activity
This protocol describes a functional assay to assess the modulatory activity of a test compound on the human 5-HT3A receptor expressed in a stable cell line.[1][2]
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
5-HT (Serotonin) solution (agonist)
-
Test compound (this compound analog) solution
-
384-well microplates, black, clear bottom
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture HEK293-h5-HT3A cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well. Incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (5-HT) in Assay Buffer.
-
Assay Execution:
-
After incubation, wash the cells with Assay Buffer containing probenecid.
-
Place the plate in a fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Add the test compound to the wells and incubate for a predefined period.
-
Inject the 5-HT solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence upon agonist addition, in the presence and absence of the test compound, is used to determine the potentiation or inhibition of the 5-HT3 receptor response.
Signaling Pathway: Serotonin 5-HT3 Receptor
Caption: Simplified signaling pathway of the serotonin 5-HT3 receptor.
Anticancer Activity via Kinase Inhibition (EGFR and BRAFV600E)
The epidermal growth factor receptor (EGFR) and the BRAF kinase are critical components of signaling pathways that regulate cell proliferation and survival. Mutations in these kinases are common drivers of various cancers. Certain 5-chloroindole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of these kinases.[3][4][5][6][7]
Quantitative Data: Kinase Inhibition and Antiproliferative Activity
| Compound Class | Target | Assay | IC50 / GI50 (nM) |
| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR (wild-type) | Enzyme Inhibition | 68[4][8][9] |
| 5-chloro-indole-2-carboxylate derivative (3b) | EGFR (wild-type) | Enzyme Inhibition | 74[4][8][9] |
| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR (T790M mutant) | HTRF KinEASE-TK Assay | 9.2[3] |
| 5-chloro-indole-2-carboxylate derivative (3b) | EGFR (T790M mutant) | HTRF KinEASE-TK Assay | 8.6[3] |
| 5-chloro-indole-2-carboxylate derivative (3a) | BRAFV600E | Enzyme Inhibition | 35[3] |
| 5-chloro-indole-2-carboxylate derivative (3b) | BRAFV600E | Enzyme Inhibition | 45[3] |
| 5-chloro-indole-2-carboxylate derivative (3e) | BRAFV600E | Enzyme Inhibition | 67[3] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Various Cancer Cell Lines | Antiproliferative (MTT) | 29[7] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g) | Various Cancer Cell Lines | Antiproliferative (MTT) | 31[7] |
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against EGFR kinase.[10][11]
Materials:
-
Recombinant human EGFR kinase
-
Kinase Assay Buffer
-
ATP solution
-
Poly(Glu, Tyr) substrate
-
Test compound (this compound analog) solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, and dilute the enzyme, substrate, ATP, and test inhibitor in this buffer.
-
Reaction Setup: In a 384-well white plate, add the following to each well:
-
Test inhibitor or vehicle (DMSO).
-
EGFR enzyme.
-
Substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the test compound.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the luminescence signal against the compound concentration.
Signaling Pathway: EGFR/BRAF
Caption: Simplified EGFR/BRAF signaling cascade and points of inhibition.
Glycogen Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Inhibition of GP is a potential therapeutic strategy for type 2 diabetes. 5-Chloroindole derivatives have been identified as inhibitors of this enzyme.[12][13][14][15]
Quantitative Data: Glycogen Phosphorylase Inhibition
| Compound Class | Target | IC50 (nM) |
| 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative | Brain-type Glycogen Phosphorylase (PYGB) | 90.27[14] |
Experimental Protocol: Glycogen Phosphorylase Colorimetric Assay
This protocol describes a method for measuring the activity of glycogen phosphorylase and the inhibitory effect of test compounds.[16]
Materials:
-
Purified glycogen phosphorylase
-
Glycogen solution
-
Glucose-1-phosphate (G1P)
-
Assay Buffer
-
Enzyme Mix (for detecting G1P)
-
Developer solution
-
Test compound (this compound analog) solution
-
96-well clear flat-bottom plate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add Assay Buffer, Enzyme Mix, Developer, and Glycogen to each well.
-
Compound Addition: Add the test compound at various concentrations or vehicle control to the appropriate wells.
-
Enzyme Addition: Add the glycogen phosphorylase solution to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Absorbance Measurement: Measure the absorbance at 450 nm. The absorbance is directly proportional to the glycogen phosphorylase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Activity and Efflux Pump Inhibition
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. Some halogenated indole derivatives have demonstrated direct antimicrobial activity. Furthermore, certain indole compounds can inhibit bacterial efflux pumps, such as NorA, which are responsible for extruding antibiotics from the bacterial cell, thereby restoring the efficacy of existing antibiotics.
Quantitative Data: Anti-MRSA and Efflux Pump Inhibition
| Compound Class | Organism | Assay | MIC (µg/mL) |
| Multi-halogenated indoles | MRSA | Broth Microdilution | 20 - 30[17] |
| Indole derivatives (e.g., SMJ-5) | NorA over-expressing S. aureus | Checkerboard assay with Ciprofloxacin | ≥ 4-fold decrease in Ciprofloxacin MIC[18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[17]
Materials:
-
Bacterial strain (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (this compound analog) solution
-
96-well microplates
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: Ethidium Bromide Efflux Assay for NorA Pump Inhibition
This real-time fluorescence assay measures the ability of a compound to inhibit the NorA efflux pump.[18][19][20]
Materials:
-
S. aureus strain overexpressing the NorA pump (e.g., SA-1199B)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Test compound (this compound analog) solution
-
Reserpine (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase, then wash and resuspend the cells in PBS.
-
EtBr Loading: Incubate the bacterial suspension with EtBr in the presence of the test compound or vehicle control.
-
Efflux Initiation: Add glucose to energize the efflux pump.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the fluorescence of EtBr over time. A decrease in fluorescence indicates efflux of EtBr.
-
Data Analysis: Inhibition of the NorA pump by the test compound will result in a slower decrease in fluorescence (i.e., increased intracellular EtBr retention) compared to the control.
Experimental Workflow: Antimicrobial and Efflux Pump Inhibition Screening
Caption: A general experimental workflow for identifying antimicrobial and efflux pump inhibitory compounds.
WNT/β-catenin Pathway Inhibition (Dishevelled 1)
The WNT/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. The Dishevelled (DVL) proteins are key components in the transduction of the WNT signal. A specific 5-chloroindole derivative has been identified as an inhibitor of DVL1.[21]
Quantitative Data: DVL1 Inhibition and Anticancer Activity
| Compound | Target | Assay | EC50 (µM) |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 | In vitro binding inhibition | 0.49[21] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 colorectal cancer cells | Cell Growth Inhibition | 7.1[21] |
Signaling Pathway: WNT/β-catenin
References
- 1. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-Indole-2-Carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | Faculty of Pharmacy [b.aun.edu.eg]
- 6. (PDF) Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways (2023) | Lamya H. Al-Wahaibi | 12 Citations [scispace.com]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. 5-Chloroindoloyl glycine amide inhibitors of glycogen phosphorylase: synthesis, in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iris.univpm.it [iris.univpm.it]
- 20. Optimized efflux assay for the NorA multidrug efflux pump in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
(5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide for Researchers
An In-depth Review of the Synthesis, Potential Biological Activities, and Relevant Experimental Protocols
This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from closely related analogs to provide insights into its potential synthesis, biological activity, and relevant experimental procedures.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 113188-83-3 |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.64 g/mol |
| Appearance | Solid (predicted) |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CN |
Synthesis and Experimental Protocols
Proposed Synthesis: Reductive Amination of 5-Chloroindole-3-carboxaldehyde
This two-step, one-pot procedure involves the formation of an imine from 5-chloroindole-3-carboxaldehyde and an ammonia source, followed by its reduction to the primary amine.
Experimental Protocol:
Materials:
-
5-Chloroindole-3-carboxaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-chloroindole-3-carboxaldehyde (1.0 eq) in methanol. Add an excess of an ammonia source, such as ammonium acetate (10-20 eq) or a concentrated aqueous solution of ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise to the stirred solution. Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel, using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent protonation of the amine on the silica gel.
DOT Script for the Reductive Amination Workflow:
Potential Biological Activities and Quantitative Data from Analogs
Direct biological data for this compound is not currently published. However, the activities of structurally similar compounds, particularly those with a 5-chloroindole core or a tryptamine-like side chain, suggest several potential areas of pharmacological interest.
Serotonin Receptor Affinity
Many indole derivatives, especially those with an aminoethyl or aminomethyl group at the 3-position (tryptamines and their analogs), exhibit affinity for serotonin (5-HT) receptors. The 5-chloro substitution can significantly modulate this activity. Data for the closely related N,N-dimethylated analog, 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT), shows high affinity for several 5-HT receptor subtypes[1].
Table 1: In Vitro Binding Affinities (Ki, nM) of 5-Chloro-N,N-dimethyltryptamine at Human Serotonin Receptors [1]
| Receptor | Ki (nM) |
| 5-HT₁ₐ | 49 |
| 5-HT₁ₑ | 136 |
| 5-HT₂ₐ | 69 |
| 5-HT₂ₑ | 18 |
| 5-HT₂C | 113 |
| 5-HT₅ₐ | 21 |
| 5-HT₆ | 23 |
| 5-HT₇ | 24 |
Lower Ki values indicate higher binding affinity.
This profile suggests that this compound may also interact with these receptors, potentially acting as a modulator of serotonergic neurotransmission. The primary amine of the target compound, compared to the tertiary amine of 5-Cl-DMT, could lead to differences in affinity and functional activity.
Potential as an EGFR Inhibitor and Anticancer Agent
Recent studies have highlighted the potential of 5-chloroindole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range against both wild-type and mutant EGFR[2].
Table 2: Antiproliferative Activity (GI₅₀, nM) of Representative 5-Chloroindole Analogs
| Compound | Cell Line (Cancer Type) | GI₅₀ (nM) | Reference |
| 5f | Panc-1 (Pancreatic) | 29 | [2] |
| 5g | Panc-1 (Pancreatic) | 33 | [2] |
| Erlotinib (Reference) | Panc-1 (Pancreatic) | 33 | [2] |
While the structure of this compound is simpler than these reported EGFR inhibitors, the shared 5-chloroindole scaffold suggests that it could serve as a valuable starting point or fragment for the design of novel anticancer agents.
Potential Signaling Pathways
Given the high affinity of its N,N-dimethylated analog for several 5-HT receptors, this compound could potentially modulate downstream signaling pathways associated with these receptors. Many of these are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular cascades.
Gq/11 Signaling Pathway (Associated with 5-HT₂ Receptors)
Activation of 5-HT₂ receptors, which are coupled to Gq/11 proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
DOT Script for the Gq/11 Signaling Pathway:
Gi/o Signaling Pathway (Associated with 5-HT₁ Receptors)
5-HT₁ receptors are typically coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA).
DOT Script for the Gi/o Signaling Pathway:
Conclusion
This compound represents an intriguing, yet under-investigated, chemical entity. Based on the extensive research into its structural analogs, this compound holds potential as a modulator of the serotonergic system and as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic and experimental frameworks provided in this guide offer a starting point for researchers to further explore the chemical and biological properties of this promising molecule. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and therapeutic potential.
References
Methodological & Application
Detailed Synthesis Protocol for (5-Chloro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of (5-Chloro-1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of 4-chloro-2-methylaniline to yield 5-chloro-1H-indole-3-carbaldehyde, followed by a one-pot reductive amination to afford the target primary amine.
Overall Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 4-Chloro-2-methylaniline | 5-Chloro-1H-indole-3-carbaldehyde | POCl₃, DMF, Na₂CO₃ | 90 | >95 (by NMR) | [1][2] |
| 2 | 5-Chloro-1H-indole-3-carbaldehyde | This compound | NH₄OAc, NaBH₃CN | Not specified in literature, typically moderate to high | >97 | Inferred from general procedures |
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack reaction procedures.[1][2]
Materials:
-
4-Chloro-2-methylaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
In a flask, dissolve 4-chloro-2-methylaniline (10 g, 70.6 mmol) in 10 mL of DMF.
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF in a separate flask cooled in an ice bath.
-
Cool the solution of 4-chloro-2-methylaniline to 0 °C using an ice bath.
-
Slowly add 20 mL of the prepared Vilsmeier reagent dropwise to the aniline solution.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Carefully add saturated sodium carbonate solution until the mixture is basic, which will result in the precipitation of a pale yellow solid.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-chloro-1H-indole-3-carbaldehyde.
Expected Yield: Approximately 11 g (90%).[1][2]
Step 2: Synthesis of this compound
This protocol is based on general reductive amination procedures using sodium cyanoborohydride.
Materials:
-
5-Chloro-1H-indole-3-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated potassium carbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for solvent evaporation (e.g., rotary evaporator)
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 5-chloro-1H-indole-3-carbaldehyde and a molar excess of ammonium acetate.
-
Add methanol to dissolve the solids and begin stirring the mixture.
-
To this solution, add sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate and water.
-
Wash the organic layer with a saturated solution of potassium carbonate.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude product.
-
The product can be further purified by column chromatography or by preparing the hydrochloride salt.
Visualizations
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents
References
Application Notes and Protocols for C-3 Functionalization of the 5-chloro-1H-indole Nucleus
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of key C-3 functionalization techniques for the 5-chloro-1H-indole nucleus. The 5-chloro-1H-indole scaffold is a significant structural motif in numerous biologically active compounds, and functionalization at the C-3 position is a crucial strategy for modulating their pharmacological properties.[1] These notes are intended to serve as a practical guide for the synthesis of diverse 5-chloro-1H-indole derivatives for applications in drug discovery and development.
C-3 Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient and widely used method for the formylation of electron-rich heterocycles like indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C-3 position.[1][3]
Data Presentation: Vilsmeier-Haack Formylation
| Entry | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-chloro-2-methyl-aniline | POCl₃, DMF | DMF | 0 to 85 | 6 | 5-chloro-1H-indole-3-carbaldehyde | 90 |
Experimental Protocol: Synthesis of 5-chloro-1H-indole-3-carbaldehyde[1]
Materials:
-
4-chloro-2-methyl-aniline (10 g, 70.6 mmol)
-
N,N-Dimethylformamide (DMF) (30 mL total)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Water
Procedure:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to 20 mL of DMF at a low temperature.
-
In a separate flask, dissolve 4-chloro-2-methyl-aniline (10 g) in 10 mL of DMF.
-
Cool the aniline solution to 0 °C using an ice bath.
-
Slowly add 20 mL of the prepared Vilsmeier reagent dropwise to the aniline solution at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until the mixture is basic. A pale yellow solid will precipitate.
-
Filter the precipitated solid and wash it thoroughly with water.
-
Dry the solid to obtain 5-chloro-1H-indole-3-carbaldehyde (yield: 11 g, 90%).
C-3 Acylation via Friedel-Crafts Reaction
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. For indoles, this reaction is highly regioselective for the C-3 position. The reaction can be catalyzed by various Lewis acids or performed under greener conditions using deep eutectic solvents and microwave irradiation.[1]
Data Presentation: Friedel-Crafts Acylation of Substituted Indoles
| Entry | Indole Derivative | Acylating Agent | Catalyst/Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 1 | 5-chloro-1H-indole | Propionic anhydride | [CholineCl][ZnCl₂]₃ | 80 (Microwave) | 10 | 1-(5-chloro-1H-indol-3-yl)propan-1-one | ~85-95 (representative) |
| 2 | 5-cyano-1H-indole | Benzoyl chloride | ZnO / Ionic Liquid | 40 | 360 | (5-cyano-1H-indol-3-yl)(phenyl)methanone | 92[4] |
| 3 | 5-methoxy-1H-indole | Benzoyl chloride | ZnO / Ionic Liquid | 40 | 360 | (5-methoxy-1H-indol-3-yl)(phenyl)methanone | 89[4] |
Experimental Protocol: Microwave-Assisted C-3 Acylation[1]
Materials:
-
5-chloro-1H-indole (1 mmol)
-
Propionic anhydride (1.2 mmol)
-
Deep eutectic solvent ([CholineCl][ZnCl₂]₃) (2 mL)
-
Microwave reactor vial
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine 5-chloro-1H-indole (1 mmol), propionic anhydride (1.2 mmol), and the deep eutectic solvent ([CholineCl][ZnCl₂]₃, 2 mL).
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the product from the deep eutectic solvent using an appropriate organic solvent, such as ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(5-chloro-1H-indol-3-yl)propan-1-one.
C-3 Aminomethylation via Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the C-3 position of the indole nucleus.[5][6] This reaction typically involves an active hydrogen compound (indole), an aldehyde (commonly formaldehyde), and a secondary amine.[5][6] The resulting products, known as 'Gramine analogues' or Mannich bases, are valuable synthetic intermediates.
Data Presentation: Mannich Reaction of Indoles
| Entry | Indole Derivative | Amine | Aldehyde | Catalyst/Mediator | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | Indole | Dimethylamine | Formaldehyde | Acetic Acid | - | - | - | Gramine | 95.6[7] |
| 2 | Indole | Diethylamine | Formaldehyde | ZnCl₂ | EtOH | Room Temp. | 90 min | 3-(Diethylaminomethyl)-1H-indole | 73[8] |
| 3 | 5-chloro-1H-indole | Dimethylamine | Formaldehyde | Acetic Acid | Dioxane | Reflux | 2 h | 5-chloro-N,N-dimethyl-1H-indole-3-methanamine | ~70-90 (representative) |
Experimental Protocol: Synthesis of 5-chloro-gramine[7]
Materials:
-
5-chloro-1H-indole
-
Dimethylamine (aqueous solution)
-
Formaldehyde (aqueous solution, ~37%)
-
Glacial acetic acid
-
Ice
-
Diethyl ether (for extraction)
-
Sodium hydroxide solution
Procedure:
-
Cool an aqueous solution of dimethylamine in an ice bath.
-
Add glacial acetic acid to the cooled dimethylamine solution, followed by the addition of aqueous formaldehyde.
-
Add the 5-chloro-1H-indole to the reaction mixture.
-
Allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Make the reaction mixture alkaline by adding a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by crystallization or column chromatography.
C-3 Alkylation
Direct C-3 alkylation of indoles introduces alkyl or substituted alkyl groups, which is a key transformation in the synthesis of many natural products and pharmaceuticals. This can be achieved through various methods, including Friedel-Crafts type alkylations with alcohols or through conjugate additions to Michael acceptors.
Data Presentation: C-3 Alkylation of 5-chloro-1H-indole
| Entry | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 5-chloro-1H-indole, Diphenylmethanol | I₂ (20 mol%) | 1,2-Dichloroethane | 80 | 1.5 | 3-Benzhydryl-5-chloro-1H-indole | 80[9] |
| 2 | 5-bromo-1H-indole, N-phenylmaleimide | BF₃·OEt₂ (0.5 eq) | Acetonitrile | 60 | 4 | 3-(5-bromo-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 84[10][11] |
Experimental Protocol: Iodine-Catalyzed C-3 Benzylation[9]
Materials:
-
5-chloro-1H-indole (1 mmol)
-
Diphenylmethanol (1.2 mmol)
-
Molecular Iodine (I₂) (0.2 mmol)
-
1,2-Dichloroethane (DCE) (3 mL)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate (for extraction)
Procedure:
-
To a solution of 5-chloro-1H-indole (1 mmol) and diphenylmethanol (1.2 mmol) in 1,2-dichloroethane (3 mL), add molecular iodine (20 mol%).
-
Stir the reaction mixture at 80 °C for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-benzhydryl-5-chloro-1H-indole.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides: a novel and efficient method for the synthesis of nucleophilic 2-monoarylated indole-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Screening of Indoleamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine compounds represent a broad class of bioactive molecules that play crucial roles in various physiological and pathological processes. Key targets for these compounds include enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), as well as enzymes that catabolize monoamine neurotransmitters, like Monoamine Oxidase (MAO). The modulation of these targets has shown therapeutic potential in oncology, neurodegenerative diseases, and psychiatric disorders.[1][2] This document provides detailed application notes and protocols for a range of in vitro screening assays designed to identify and characterize novel indoleamine-based modulators of these important targets.
Key Targets for Indoleamine Compounds
-
Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation.[3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, facilitating tumor immune escape.[4][5] Thus, IDO1 is a prime target for cancer immunotherapy.[2]
-
Tryptophan 2,3-dioxygenase (TDO): Another enzyme that catalyzes the same reaction as IDO1, primarily expressed in the liver but also found in some tumors.[6] TDO has also been implicated in tumor immune tolerance, making it an attractive target for cancer therapy.[7]
-
Monoamine Oxidase (MAO): A family of mitochondrial enzymes (MAO-A and MAO-B) that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[1]
I. Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Assays
The primary methods for screening IDO1 and TDO inhibitors involve measuring the enzymatic conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.
Signaling Pathway
Caption: Kynurenine pathway initiated by IDO1 or TDO.
Absorbance-Based Enzymatic Assay
This assay quantifies kynurenine production through a colorimetric reaction with Ehrlich's reagent.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant human IDO1 or TDO enzyme.
-
L-Tryptophan solution (in Assay Buffer).
-
Test compounds (indoleamines) dissolved in DMSO.
-
Cofactors: Ascorbic acid and methylene blue.
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA).
-
Ehrlich's Reagent: p-dimethylaminobenzaldehyde in acetic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of test compound at various concentrations (final DMSO concentration <1%).
-
Add 20 µL of IDO1/TDO enzyme solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-Tryptophan solution containing cofactors.
-
Incubate for 30-60 minutes at 37°C.[10]
-
Stop the reaction by adding 50 µL of Stop Solution.[10]
-
Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
Add 100 µL of Ehrlich's Reagent to each well.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence-Based Enzymatic Assay
This high-throughput method relies on the intrinsic fluorescence of kynurenine.
Experimental Protocol:
-
Reagent Preparation:
-
Similar to the absorbance-based assay, but without the need for Ehrlich's reagent.
-
-
Assay Procedure:
-
Follow the same initial steps as the absorbance-based assay (reagent addition, incubation).
-
After the reaction incubation, stop the reaction with TCA.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a black 96-well plate.
-
Measure the fluorescence with excitation at 360 nm and emission at 480 nm.[11]
-
-
Data Analysis:
-
Calculate IC50 values as described for the absorbance-based assay.
-
Cell-Based Kynurenine Measurement Assay
This assay measures the activity of IDO1 in a cellular context, providing more physiologically relevant data.
Experimental Protocol:
-
Cell Culture:
-
IDO1 Induction and Inhibition:
-
Treat the cells with interferon-gamma (IFNγ) to induce IDO1 expression for 24-48 hours.[5]
-
Add test indoleamine compounds at various concentrations and incubate for a further 24-48 hours.
-
-
Kynurenine Quantification:
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using one of the following methods:
-
-
Data Analysis:
-
Determine the cellular IC50 values by plotting the percentage of kynurenine production inhibition against the compound concentration.
-
Experimental Workflow: Cell-Based IDO1 Assay
Caption: Workflow for a cell-based IDO1 inhibitor screening assay.
Quantitative Data for IDO1/TDO Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Epacadostat (INCB024360) | IDO1 | Enzymatic | IC50 = 72 nM | [4] |
| Epacadostat (INCB024360) | IDO1 | Cellular (HeLa) | IC50 = 7.1 nM | [4] |
| Compound 7 | IDO1 | Enzymatic | IC50 = 0.98 µM | [2] |
| Compound 2 | IDO1 | Enzymatic | IC50 = 2.2 µM | [2] |
| Compound 8 | IDO1 | Enzymatic | IC50 = 2.8 µM | [2] |
| DC-I028 | IDO1 | Enzymatic | IC50 = 21.61 µM | [3] |
| DC-I028 | IDO1 | Cellular (HeLa) | IC50 = 89.11 µM | [3] |
| DC-I02806 | IDO1 | Enzymatic | IC50 ≈ 18 µM | [3] |
| DC-I02806 | IDO1 | Cellular (HeLa) | IC50 ≈ 18 µM | [3] |
| Exiguanine A | IDO1 | Enzymatic | Ki = 41 nM | [14] |
| 17-aminodemethoxygeldanamycin | IDO1 | Enzymatic | Ki ≈ 1.4 µM | [14] |
II. Monoamine Oxidase (MAO) Assays
Screening for MAO inhibitors typically involves measuring the activity of MAO-A or MAO-B on a common substrate.
Signaling Pathway
Caption: Catabolism of monoamines by MAO enzymes.
Fluorometric MAO Inhibition Assay
This is a common high-throughput screening method that measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., pH 7.4).
-
Recombinant human MAO-A or MAO-B enzyme.
-
Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).[8][9]
-
Test compounds (indoleamines) dissolved in DMSO.
-
Detection Reagent: A mix containing Horseradish Peroxidase (HRP) and a dye reagent (e.g., Amplex Red).
-
Positive Controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[1][8]
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of test compound at various concentrations.
-
Add 20 µL of MAO-A or MAO-B enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-Tyramine solution.
-
Incubate for 20 minutes at 37°C.
-
Add 50 µL of the Detection Reagent to each well.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Measure the fluorescence (e.g., excitation at 530 nm and emission at 585 nm).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow: Fluorometric MAO Assay
Caption: Workflow for a fluorometric MAO inhibitor screening assay.
Quantitative Data for MAO Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Clorgyline | MAO-A | Fluorometric | Potent Inhibitor | [1] |
| Selegiline | MAO-B | Fluorometric | Potent Inhibitor | [1] |
| Tranylcypromine | MAO-A/B | Fluorometric | Non-specific Inhibitor | [1] |
| Safinamide mesylate | MAO-B | Chemiluminescent | 0.23 ± 0.01 µM | [15] |
III. Serotonin Receptor Binding Assays
For indoleamine compounds that may interact with serotonin receptors (5-HT receptors), radioligand binding assays are a standard method to determine binding affinity.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Experimental Protocol:
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target 5-HT receptor subtype (e.g., rat frontal cortex for 5-HT2A).[16]
-
Assay Buffer.
-
Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[16]
-
Test compounds (indoleamines) at various concentrations.
-
Wash Buffer.
-
-
Assay Procedure:
-
In a 96-well filter plate, add membrane preparation, radioligand, and either test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Incubate to allow binding to reach equilibrium (e.g., 10-20 minutes).[16]
-
Rapidly filter the contents of the wells and wash with cold Wash Buffer to separate bound from free radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Determine the percentage of specific binding inhibited by the test compound.
-
Calculate the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.
-
Quantitative Data for 5-HT2A Receptor Ligands
| Compound | Target | Assay Type | Ki | Reference |
| DOB-HCl | 5-HT2A | Radioligand Binding | 59 nM | [16] |
| DOET-HCl | 5-HT2A | Radioligand Binding | 137 nM | [16] |
| DOM-HCl | 5-HT2A | Radioligand Binding | 533 nM | [16] |
| DMT | 5-HT2A | Radioligand Binding | 1,985 nM | [16] |
| TMA-HCl | 5-HT2A | Radioligand Binding | 22,340 nM | [16] |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the screening and characterization of indoleamine compounds targeting key enzymes and receptors involved in major disease pathways. The selection of the appropriate assay will depend on the specific research question, the target of interest, and the desired throughput. By following these detailed protocols, researchers can generate reliable and reproducible data to advance the discovery and development of novel indoleamine-based therapeutics.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan 2, 3-dioxygenase promotes proliferation, migration and invasion of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. A fluorescence-based assay for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 13. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 14. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 15. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-Chloro-1H-indol-3-yl)methanamine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anticancer activity of (5-Chloro-1H-indol-3-yl)methanamine is not extensively available in publicly accessible literature. The following application notes and protocols are based on published research on structurally related 5-chloro-indole derivatives and other indole-based compounds. This document serves as a hypothetical guide and a foundational framework for investigating the potential of this compound as an anticancer agent.
Introduction
The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties.[1][2] Indole derivatives have been shown to modulate various cellular processes critical for cancer cell proliferation, survival, and metastasis.[3][4] The introduction of a chlorine atom at the 5-position of the indole ring, as seen in this compound, has been noted to potentially enhance the anticancer properties of these molecules.[5] These compounds often exert their effects by targeting key signaling pathways, inducing apoptosis, and causing cell cycle arrest.[6][7]
This document provides a comprehensive overview of the potential applications of this compound in cancer research, including detailed experimental protocols and expected outcomes based on the activity of similar compounds.
Hypothetical Mechanism of Action and Key Signaling Pathways
Based on the known activities of related 5-chloro-indole derivatives, this compound may exert its anticancer effects by modulating one or more of the following signaling pathways:
-
EGFR/BRAF Pathway: Many indole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components like BRAF.[8] These pathways are crucial for cell proliferation and are often mutated in various cancers.
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival.[2][4] Inhibition of this pathway is a common mechanism for many anticancer compounds, including indole derivatives.
-
Apoptosis Induction: The compound may trigger programmed cell death (apoptosis) through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[9][10] This could involve the modulation of Bcl-2 family proteins and the activation of caspases.[9]
-
Cell Cycle Regulation: It might cause cell cycle arrest at specific checkpoints, such as G1 or G2/M, thereby preventing cancer cell division.[11][12]
Below are diagrams illustrating these potential mechanisms and a general experimental workflow.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol mediated cell cycle arrest of LNCaP human prostate cancer cells requires the induced production of activated p53 tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Garlic compound, diallyl disulfide induces cell cycle arrest in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-Chloro-1H-indol-3-yl)methanamine as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5-Chloro-1H-indol-3-yl)methanamine is a synthetic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan. The structural similarity of this compound to neurotransmitters like serotonin suggests its potential to interact with enzymes involved in their metabolic pathways. This document provides an overview of its potential as an enzyme inhibitor, drawing on data from structurally related compounds, and offers detailed protocols for screening its inhibitory activity against plausible enzyme targets.
Potential Enzyme Targets and Rationale
While direct enzymatic inhibition data for this compound is not extensively available in the public domain, the chemical structure provides strong indications for potential targets. The indole-3-methanamine core is a known pharmacophore that can interact with several classes of enzymes.
Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Given the structural analogy of this compound to serotonin, it is a prime candidate for investigation as a MAO inhibitor. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-Parkinson's disease drugs.
Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. IDO1 is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. Various indole derivatives have been investigated as IDO1 inhibitors. The indole core of this compound makes it a candidate for screening against this important oncology target.
Other Potential Targets based on 5-Chloro-Indole Derivatives
Research on various 5-chloro-indole derivatives has revealed inhibitory activity against other key enzymes implicated in disease. While the specific substitutions on these derivatives differ from the methanamine group in the title compound, they provide a basis for broader screening.
-
Epidermal Growth Factor Receptor (EGFR): Certain 5-chloro-indole-2-carboxamides have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, a key target in cancer therapy.[1]
-
Dishevelled 1 (DVL1): This protein is a component of the Wnt signaling pathway, which is often dysregulated in cancer. Some 5-chloro-1H-indole derivatives have been identified as inhibitors of DVL1.
-
Carboxylesterase Notum: This enzyme is a negative regulator of the Wnt signaling pathway. Inhibition of Notum can activate Wnt signaling, which has therapeutic implications.
Data Presentation: Inhibitory Activities of Structurally Related Compounds
The following tables summarize the inhibitory activities of various 5-chloro-indole derivatives against different enzyme targets. This data provides a comparative basis for evaluating the potential of this compound.
Table 1: Inhibitory Activity of 5-Chloro-Indole Derivatives against EGFR [1][2]
| Compound ID | 2-Position Substituent | 3-Position Substituent | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5f | -C(O)NH-R¹ | -(CH=CH)-OCH₃ | EGFRWT | 68 ± 5 | Erlotinib | 80 ± 5 |
| 5g | -C(O)NH-R² | -(CH=CH)-OCH₃ | EGFRWT | 74 ± 5 | Erlotinib | 80 ± 5 |
| 5d | -C(O)NH-R³ | -(CH=CH)-OCH₃ | EGFRWT | 85 ± 5 | Erlotinib | 80 ± 5 |
| 5f | -C(O)NH-R¹ | -(CH=CH)-OCH₃ | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |
| 5g | -C(O)NH-R² | -(CH=CH)-OCH₃ | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |
Table 2: Inhibitory Activity of 5-Chloro-1H-indole Derivatives against DVL1 PDZ Domain
| Compound ID | 2-Position Substituent | 3-Position Substituent | Target | IC50 (µM) |
| 3ca | Phenyl | - | DVL1 PDZ | 4.8 ± 0.5 |
| 3cb | 4-Fluorophenyl | - | DVL1 PDZ | 3.2 ± 0.3 |
| 3cc | 4-Chlorophenyl | - | DVL1 PDZ | 2.5 ± 0.2 |
Table 3: Inhibitory Activity of 5-Chloro-1H-indole Derivatives against Carboxylesterase Notum
| Compound ID | 2-Position Substituent | 3-Position Substituent | Target | IC50 (µM) |
| 10a | - | Phenyl | Notum | 1.2 ± 0.1 |
| 10b | - | 4-Fluorophenyl | Notum | 0.8 ± 0.07 |
| 10c | - | 4-Chlorophenyl | Notum | 0.5 ± 0.04 |
Experimental Protocols
The following are detailed protocols for screening the inhibitory activity of this compound against Monoamine Oxidase B (MAO-B) and Indoleamine 2,3-dioxygenase 1 (IDO1).
Protocol 1: Fluorometric Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine.
Materials:
-
This compound
-
MAO-B enzyme (human, recombinant)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
DMSO (for compound dissolution)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in MAO-B Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction Mixture:
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorometric probe in MAO-B Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound solutions to the respective wells.
-
For the positive control, add 10 µL of the diluted selegiline solution.
-
For the negative control (100% activity), add 10 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of diluted MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at Ex/Em = 535/587 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
This protocol is based on the measurement of kynurenine, the product of the IDO1-catalyzed reaction, which can be detected by its absorbance at 321 nm.
Materials:
-
This compound
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Positive Control Inhibitor (e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
-
DMSO (for compound dissolution)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions in IDO1 Assay Buffer.
-
-
Assay Reaction Mixture:
-
Prepare a reaction mixture in IDO1 Assay Buffer containing L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 10 µL of the diluted this compound solutions.
-
Add 10 µL of diluted positive control to the respective wells.
-
Add 10 µL of IDO1 Assay Buffer with DMSO for the negative control.
-
Add 180 µL of the assay reaction mixture to all wells.
-
Initiate the reaction by adding 10 µL of diluted IDO1 enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 321 nm.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value as described in the MAO-B assay protocol.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Recrystallization of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of indole derivatives using recrystallization techniques. The purity of these compounds is critical for accurate biological evaluation, drug development, and various synthetic applications. These guidelines are designed to offer a starting point for developing robust purification procedures.
Introduction to Recrystallization of Indole Derivatives
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including the vast family of indole derivatives. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of a crystalline lattice of the pure compound while impurities remain in the mother liquor.
While it is a powerful method for achieving high purity, recrystallization can sometimes be challenging, with potential issues such as low recovery or "oiling out" of the product.[1][2] The success of the procedure is heavily dependent on the choice of the recrystallization solvent.[1][2]
General Principles for Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[3][4]
-
Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[4]
-
The solvent should not react with the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
A common rule of thumb is that solvents sharing similar functional groups with the solute are often good candidates.[2] For indole derivatives, which possess a range of polarities depending on their substitution, a variety of solvent systems may be suitable. Common choices include alcohols (ethanol, methanol), hydrocarbons (hexanes, toluene), esters (ethyl acetate), and ketones (acetone), as well as mixtures of these solvents.[2]
Experimental Protocols
The following are generalized and specific protocols for the recrystallization of various indole derivatives.
General Recrystallization Protocol
This protocol can be adapted for a wide range of indole derivatives by modifying the solvent system and temperatures as required.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude indole derivative in various solvents to identify a suitable candidate or solvent mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring continuously. Add small portions of hot solvent until the solid is completely dissolved.[3] Avoid using an excess of solvent to maximize the yield.[3]
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration by quickly passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3] This step should be done rapidly to prevent premature crystallization.[3]
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Specific Recrystallization Protocols for Indole Derivatives
The following protocols are based on literature precedents for specific indole derivatives.
Protocol 1: Purification of Indole
-
Solvent System: A 3:2 mixture of methanol and water.[5]
-
Procedure: Dissolve the crude indole in the methanol-water mixture at an elevated temperature. Allow the solution to cool slowly, then chill to 0°C to induce crystallization.[5] This method can yield a product with over 99% purity and a recovery of more than 75%.[5]
-
Alternative Solvent: n-Hexane can also be used. Optimal conditions of a crystallization temperature of 283 K (10°C) for 10 minutes can result in 99.5% purity with a 57.5% yield.[6]
Protocol 2: Purification of Tryptamine
-
Solvent System: Absolute ethanol.[7]
-
Procedure: Dissolve the crude tryptamine in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Alternative Solvents: Light petroleum (hexanes) has also been reported as a successful recrystallization solvent.[8] For tryptamine salts, such as tryptamine benzoate, a 2:8 mixture of acetone and hexane can be effective.[9]
Protocol 3: Purification of Indole-3-Acetic Acid
-
Solvent System: Water.[10]
-
Procedure: Dissolve the crude indole-3-acetic acid in hot water (approximately 1 liter for every 30 grams of acid). Add decolorizing carbon (around 10 grams for 30 grams of acid) to the hot solution to remove colored impurities.[10] Perform a hot filtration to remove the carbon, then allow the filtrate to cool to crystallize the purified product.[10]
Protocol 4: Purification of an Indole Schiff Base (N-(1H-Indol-3-ylmethylene)cyclohexylamine)
-
Solvent System: Ethanol.[3]
-
Procedure: Dissolve the crude Schiff base in a minimum of hot ethanol. If insoluble impurities are present, perform a hot filtration.[3] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
Data Presentation
The following table summarizes quantitative data from various recrystallization protocols for indole and its derivatives.
| Indole Derivative | Solvent System | Temperature | Purity | Yield | Reference |
| Indole | Methanol/Water (3:2) | 0°C | >99% | >75% | [5] |
| Indole | n-Hexane | 10°C | 99.5% | 57.5% | [6] |
| Tryptamine Benzoate | Acetone/Hexane (2:8) | Cooled in freezer | Fluffy white crystals | Not specified | [9] |
| Indole-3-Acetic Acid | Water (with decolorizing carbon) | Cooled | Nearly colorless | ~73% | [10] |
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | Too much solvent was used; the compound is too soluble at low temperatures; cooling is too rapid. | Concentrate the solution by boiling off some solvent; try a different solvent or a mixed solvent system; ensure slow cooling; scratch the inside of the flask with a glass rod to induce nucleation. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly; try a lower-boiling point solvent.[2] |
| Low Recovery | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath; use a minimal amount of cold solvent for washing the crystals; ensure the filtration apparatus is pre-heated for hot filtration.[1] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of decolorizing carbon to the hot solution before filtration (not suitable for all compounds).[10] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the recrystallization process.
Caption: General workflow for the purification of indole derivatives via recrystallization.
Caption: Decision-making process for selecting an appropriate recrystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Analytical Characterization of (5-Chloro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-1H-indol-3-yl)methanamine is a halogenated indoleamine derivative of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 5-chloro-indole scaffold. Accurate and robust analytical methods are crucial for the characterization, quality control, and metabolic studies of this compound. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the identification, quantification, and purity assessment of this compound. A reverse-phase method is typically employed for the analysis of indoleamines.
Application Note:
Reverse-phase HPLC with UV or fluorescence detection is well-suited for the analysis of this compound. The method described below provides a baseline for achieving good resolution and peak shape. For analyses requiring mass spectrometry coupling (LC-MS), it is essential to replace non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid. The retention time of the analyte will be influenced by the exact column chemistry, mobile phase composition, and flow rate.
Experimental Protocol: Reverse-Phase HPLC
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm or Fluorescence (Excitation: 285 nm, Emission: 360 nm) |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Expected Results:
The retention time for this compound is expected to be in the range of 5-10 minutes under these conditions. The exact retention time should be confirmed by running a standard of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the primary amine and the indole N-H group, derivatization of this compound is necessary to improve its volatility and chromatographic performance.
Application Note:
Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and indoles. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an effective reagent for this purpose. The derivatization replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis. The mass spectrum of the derivatized compound will provide a unique fragmentation pattern for structural confirmation.
Experimental Protocol: GC-MS with Silylation
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Derivatization Procedure | 1. Evaporate 100 µL of a 1 mg/mL solution of the analyte in a suitable solvent (e.g., acetonitrile) to dryness under a stream of nitrogen.2. Add 100 µL of BSTFA + 1% TMCS and 100 µL of acetonitrile.3. Cap the vial tightly and heat at 70 °C for 30 minutes.4. Cool to room temperature before injection. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Expected Quantitative Data:
| Compound | Expected Retention Time (min) | Expected Key m/z Fragments (TMS derivative) |
| This compound | 12 - 16 | Molecular ion [M]+, [M-15]+, [M-CH2NSi(CH3)3]+, and other characteristic indole fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Application Note:
The following protocols are for a standard characterization of the compound. The chemical shifts are influenced by the solvent used, so it is crucial to report the solvent along with the spectral data. The presence of the chlorine atom at the 5-position will influence the chemical shifts of the aromatic protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition |
| Instrument | 400 MHz or higher NMR spectrometer |
| Sample Preparation | Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). |
| ¹H NMR Acquisition | Pulse Program: Standard single-pulseSpectral Width: -2 to 12 ppmNumber of Scans: 16Relaxation Delay: 2 s |
| ¹³C NMR Acquisition | Pulse Program: Proton-decoupled single-pulseSpectral Width: 0 to 160 ppmNumber of Scans: 1024 or moreRelaxation Delay: 2 s |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak. |
Expected Spectral Data (Predicted):
¹H NMR (in DMSO-d₆):
-
Indole N-H: Broad singlet, ~11.0 ppm
-
Aromatic Protons: Signals between 7.0 and 7.8 ppm
-
Methylene Protons (-CH₂-): Singlet or multiplet, ~3.8 ppm
-
Amine Protons (-NH₂): Broad singlet, variable chemical shift
¹³C NMR (in DMSO-d₆):
-
Indole Carbons: Signals between 100 and 140 ppm
-
Methylene Carbon (-CH₂-): Signal around 35-45 ppm
Visualization of Analytical Workflow and Potential Biological Context
Analytical Workflow:
The general workflow for the characterization of this compound involves a series of analytical techniques to confirm its identity, purity, and structure.
Caption: General analytical workflow for the characterization of this compound.
Hypothetical Signaling Pathway Involvement:
While the specific biological targets of this compound are not well-documented, many indole derivatives exhibit activity as kinase inhibitors. Based on the activity of structurally related 5-chloro-indole compounds, a hypothetical mechanism of action could involve the inhibition of a signaling pathway critical for cancer cell proliferation, such as the EGFR pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
The Role of 5-Chloro-Indole Derivatives in Drug Discovery Platforms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, demonstrating a broad spectrum of biological activities.[2] The introduction of a chlorine atom at the 5-position can significantly influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics and binding affinity to biological targets.[2] This document provides a comprehensive overview of the applications of 5-chloro-indole derivatives in drug discovery, with a focus on their roles in oncology, neuropharmacology, and infectious diseases. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development.
Application Notes
Anticancer Activity
5-chloro-indole derivatives have shown significant promise as anticancer agents, primarily by targeting key signaling pathways that are frequently dysregulated in cancer.[2]
Inhibition of EGFR/BRAF Signaling:
Many 5-chloro-indole derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[3] Mutations in these pathways are critical drivers in several malignancies, including non-small cell lung cancer and melanoma.[3] These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and BRAF, which prevents the phosphorylation of downstream substrates and blocks the signal transduction cascade.[1] This inhibition ultimately leads to the induction of apoptosis and the suppression of tumor growth.[1]
Modulation of the WNT Signaling Pathway:
The WNT signaling pathway is another critical target in cancer therapy. Aberrant WNT signaling is implicated in the development and progression of various cancers, including colorectal cancer. Certain 5-chloro-indole derivatives have been identified as inhibitors of Dishevelled (DVL), a key protein in the WNT pathway. By targeting the PDZ domain of DVL, these compounds can downregulate the WNT pathway, leading to the inhibition of tumor growth.
Neuropharmacological Applications
5-chloro-indole and its derivatives also exhibit significant activity in the central nervous system. A notable example is their role as positive allosteric modulators (PAMs) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[4] The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and anxiety.[4] As PAMs, these compounds can enhance the receptor's response to its endogenous ligand, serotonin, presenting a promising avenue for the development of novel therapeutics for serotonergic dysfunction-related disorders.[2][4]
Antimicrobial and Antiviral Activity
The 5-chloro-indole scaffold is a versatile starting point for the development of new antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity:
Certain 5-chloro-indole derivatives have demonstrated potent antimicrobial and antibiofilm activities against various pathogens, including uropathogenic Escherichia coli (UPEC).[5] These compounds have been shown to inhibit bacterial motility, biofilm formation, and the expression of virulence genes.[5] Some derivatives also exhibit activity against other nosocomial pathogens like Staphylococcus aureus and Candida albicans.[5]
Antiviral Activity:
Derivatives of 5-chloro-indole have been investigated for their antiviral properties. For instance, certain trichlorinated indole nucleosides have shown activity against human cytomegalovirus (HCMV).[6] The mechanism of action is hypothesized to involve hydrogen bonding at the 3-position of the indole ring.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various 5-chloro-indole derivatives, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of 5-Chloro-Indole Derivatives
| Compound/Derivative | Target Cell Line/Enzyme | Assay Type | Key Findings (IC₅₀/GI₅₀) | Reference(s) |
| 5-chloro-indole-2-carboxylate derivatives (3a-e) | Panc-1, MCF-7, A-549 | Antiproliferative | GI₅₀: 29 nM - 42 nM | [3] |
| m-piperidinyl derivative (3e) | EGFR | Enzyme Inhibition | IC₅₀: 68 nM | [3] |
| p-pyrrolidin-1-yl derivative (3b) | EGFR | Enzyme Inhibition | IC₅₀: 74 nM | [3] |
| Erlotinib (Reference) | EGFR | Enzyme Inhibition | IC₅₀: 80 nM | [3] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1) | HCT116 | Antiproliferative | EC₅₀: 7.1 ± 0.6 μM | [7] |
Table 2: Antimicrobial Activity of 5-Chloro-Indole Derivatives
| Compound | Target Microorganism | Assay Type | Key Findings (MIC) | Reference(s) |
| 4-chloroindole | Uropathogenic E. coli | Antimicrobial | 75 μg/ml | [5] |
| 5-chloroindole | Uropathogenic E. coli | Antimicrobial | 75 μg/ml | [5] |
| 5-chloro 2-methyl indole | Uropathogenic E. coli | Antimicrobial | 75 μg/ml | [5] |
| 4-chloroindole | S. aureus, A. baumannii, C. albicans | Antimicrobial | 50 μg/ml | [5] |
| 5-chloroindole | S. aureus, C. albicans | Antimicrobial | 100 μg/ml | [5] |
Experimental Protocols
Synthesis of 5-Chloro-Indole Derivatives
Protocol 1: General Protocol for Fischer Indole Synthesis of a 5-Chloro-Indole Scaffold
This protocol describes a common method for creating the 5-chloro-indole core, which can then be further derivatized.[8]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
An appropriate ketone (e.g., butan-2-one)
-
Ethanol or glacial acetic acid
-
Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Ketone: To the stirred solution, add a slight excess of the ketone.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include neutralization, extraction, and washing. Purify the crude product by column chromatography or recrystallization to obtain the desired 5-chloro-indole derivative.
In Vitro Anticancer Activity Evaluation
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Add the diluted compounds to the wells containing the cells.[8]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 3: In Vitro EGFR/BRAF Kinase Inhibition Assay
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant EGFR or BRAF enzyme
-
Kinase assay buffer
-
Substrate (e.g., Poly(Glu, Tyr) for EGFR)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare stock solutions of the 5-chloro-indole derivatives in 100% DMSO. Dilute the recombinant enzyme and substrate in kinase assay buffer.
-
Assay Plate Setup: Add the diluted 5-chloro-indole derivative or control inhibitor to the wells of a 96-well plate.
-
Kinase Reaction: Initiate the reaction by adding the diluted enzyme to each well, followed by a master mix containing ATP and the substrate. The final reaction volume is typically 25 µL. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.[1]
Conclusion
5-Chloro-indole derivatives represent a highly versatile and privileged scaffold in modern drug discovery.[2] Their demonstrated efficacy in modulating key biological targets in oncology, neuropharmacology, and infectious diseases underscores their therapeutic potential.[2] The synthetic accessibility of the 5-chloro-indole core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1] The protocols and data presented herein provide a valuable resource for researchers dedicated to the development of novel and effective therapeutic agents based on this promising chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Simulation of 5-Chloro-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking simulation of 5-chloro-indole derivatives, a promising class of compounds with significant therapeutic potential. The indole scaffold is a key pharmacophore in medicinal chemistry, and the addition of a chlorine atom at the 5-position has been shown to enhance the biological activity of these molecules, particularly in anticancer and antimicrobial applications.[1] This document outlines detailed protocols for synthesis, in vitro biological evaluation, and in silico molecular docking, along with a summary of key quantitative data to support further research and development.
Biological Significance and Therapeutic Targets
5-Chloro-indole derivatives have demonstrated a broad spectrum of biological activities, primarily targeting key players in cellular signaling pathways implicated in cancer and microbial pathogenesis.
Anticancer Activity:
A major focus of research on 5-chloro-indole derivatives has been their potential as anticancer agents.[1] These compounds have been shown to inhibit critical signaling pathways that drive tumor growth and survival, including:
-
EGFR/BRAF Pathway: The Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) are crucial components of a signaling cascade that regulates cell proliferation and survival. Mutations in EGFR and BRAF are common in various cancers, making them prime targets for therapeutic intervention.[2][3] 5-Chloro-indole derivatives have been designed as inhibitors that bind to the ATP-binding site of these kinases, blocking downstream signaling.[4]
-
WNT/β-catenin Pathway: The WNT signaling pathway plays a vital role in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. Certain 5-chloro-indole derivatives have been investigated as inhibitors of Dishevelled (DVL) proteins, key components in the WNT pathway, thereby disrupting the downstream signaling cascade.
Antimicrobial Activity:
Beyond oncology, 5-chloro-indole derivatives have shown promise as antimicrobial agents. They have been found to be effective against various pathogens, including uropathogenic Escherichia coli (UPEC).[5] Their mechanisms of action include the inhibition of biofilm formation, a crucial factor in chronic infections, and the downregulation of virulence genes associated with adhesion and toxin production.[5]
Quantitative Data Summary
The following tables summarize the biological activity and molecular docking scores of representative 5-chloro-indole derivatives from various studies.
Table 1: In Vitro Anticancer Activity of 5-Chloro-Indole Derivatives
| Compound ID | Derivative Class | Target Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |
| 3a-e | 5-chloro-indole-2-carboxylate | Various | GI₅₀ | 29 nM - 78 nM | [2][3] |
| 3b | 5-chloro-indole-2-carboxylate | LOX-IMVI (Melanoma) | IC₅₀ | 1.12 µM | [3][6] |
| 3e | 5-chloro-indole-2-carboxylate | LOX-IMVI (Melanoma) | IC₅₀ | 0.96 µM | [3][6] |
| 19 | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | Various | - | Potent Activity | [7] |
| 6e, 6i | Thiazolyl-indole-2-carboxamide | Various | IC₅₀ | 4.36 - 23.86 µM | [8] |
| 6q, 6v | Thiazolyl-indole-2-carboxamide | Various | IC₅₀ | 5.04 - 18.67 µM | [8] |
Table 2: Enzyme Inhibitory Activity of 5-Chloro-Indole Derivatives
| Compound ID | Target Enzyme | Activity Metric | Value | Reference(s) |
| 3a-e | EGFR | IC₅₀ | 68 nM - 89 nM | [3][6] |
| 3e | EGFR | IC₅₀ | 68 nM | [3][6] |
| 3a-e | BRAFV600E | IC₅₀ | 35 nM - 67 nM | [3] |
| Erlotinib (Ref.) | EGFR | IC₅₀ | 80 nM | [3][6] |
| Vemurafenib (Ref.) | BRAFV600E | IC₅₀ | 30 nM | [3] |
Table 3: Antimicrobial Activity of 5-Chloro-Indole Derivatives
| Compound | Target Microorganism(s) | Activity Metric | Value (µg/mL) | Reference(s) |
| 4-chloroindole | Uropathogenic E. coli | MIC | 75 | [5] |
| 5-chloroindole | Uropathogenic E. coli | MIC | 75 | [5] |
| 5-chloro 2-methyl indole | Uropathogenic E. coli | MIC | 75 | [5] |
| 3aa | S. aureus ATCC 25923 | MIC | 7.8 | [9] |
| 3aa | MRSA | MIC | 3.9 | [9] |
Table 4: Molecular Docking Scores of 5-Chloro-Indole Derivatives against EGFR
| Compound ID | Derivative Class | Docking Score (kcal/mol) | Reference Ligand | Reference Docking Score (kcal/mol) | Reference(s) |
| 3b | 5-chloro-indole-2-carboxylate | -10.12 | Re-docked co-crystallized ligand | -11.78 | [10] |
| 3e | 5-chloro-indole-2-carboxylate | -10.40 | Re-docked co-crystallized ligand | -11.78 | [10] |
| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | -9.88 | Re-docked co-crystallized ligand | -9.37 | [10] |
| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | -9.47 | Re-docked co-crystallized ligand | -9.37 | [10] |
Experimental Protocols
Synthesis of 5-Chloro-Indole Derivatives
A common and versatile method for synthesizing the 5-chloro-indole core is the Fischer indole synthesis.[1] This core can then be further functionalized to generate a library of derivatives.
Protocol 3.1.1: Fischer Indole Synthesis of a 5-Chloro-Indole Scaffold
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
An appropriate ketone or aldehyde (e.g., butan-2-one)
-
Ethanol or glacial acetic acid
-
Concentrated sulfuric acid or polyphosphoric acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol or glacial acetic acid.[1]
-
Addition of Ketone/Aldehyde: To the stirred solution, add a slight excess of the chosen ketone or aldehyde.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base. Extract the product with an organic solvent and purify it using column chromatography or recrystallization to obtain the desired 5-chloro-indole scaffold.[1]
Protocol 3.1.2: General Method for Further Derivatization
Materials:
-
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
-
Selected amine
-
Absolute ethanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate, Magnesium sulfate (MgSO₄), 3 M HCl
Procedure:
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.
-
After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.
-
Water is added, and the reaction mixture is concentrated under reduced pressure.
-
The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.
-
The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product.[1]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and determine the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Cell culture medium
-
Synthesized 5-chloro-indole derivatives
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control and a positive control.[1]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[1]
Molecular Docking Simulation Protocol
This protocol provides a general workflow for performing molecular docking of 5-chloro-indole derivatives against a target protein (e.g., EGFR) using software such as AutoDock.[10]
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms in the protein.
-
Save in PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.
2. Preparation of the Ligand (5-Chloro-Indole Derivative):
-
Generate 3D Structure: Create the 3D structure of the 5-chloro-indole derivative using a molecule builder or convert a 2D structure to 3D.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Save in PDBQT format: Save the prepared ligand structure in the PDBQT file format.
3. Grid Box Generation:
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This is often the location of the co-crystallized ligand in the original PDB file.
-
Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.[10]
4. Running the Docking Simulation:
-
Configure Docking Parameters: Set the docking parameters in a docking parameter file (.dpf). This includes specifying the prepared protein and ligand files, the grid parameter file, and the search algorithm (e.g., Lamarckian Genetic Algorithm).
-
Execute AutoDock: Run the AutoDock program using the configured docking parameter file. The program will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.[10]
5. Analysis of Docking Results:
-
Examine Docking Log File: The docking log file (.dlg) contains the results of the simulation, including the binding energies and root-mean-square deviation (RMSD) values for different docked poses clustered together.
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to visualize the predicted binding poses of the 5-chloro-indole derivative within the active site of the target protein.
-
Analyze Interactions: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the binding pocket. This analysis provides insights into the molecular basis of the binding affinity.
Visualizations
The following diagrams illustrate key signaling pathways targeted by 5-chloro-indole derivatives and the general experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yields in Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the Fischer indole synthesis.
Troubleshooting Guide: Low Yields
Low yields are a frequent issue in the Fischer indole synthesis, often stemming from suboptimal reaction conditions, substrate-specific issues, or the formation of side products. This guide provides a systematic approach to diagnosing and resolving these problems.
Question: My Fischer indole synthesis has a very low yield or is not working at all. What are the common causes and how can I fix it?
Answer:
Low or no product formation is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended. Start by evaluating your choice of catalyst and reaction conditions, then consider the stability of your starting materials and potential side reactions.
Potential Cause 1: Inappropriate or Inactive Acid Catalyst
The choice and concentration of the acid catalyst are critical and highly dependent on the substrate.[1] A catalyst that is too strong can cause decomposition of the starting materials or product, while a catalyst that is too weak may not facilitate the reaction.[1]
-
Solution:
-
Screen different acid catalysts: Experiment with a range of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2][3][4] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
-
Optimize catalyst concentration: The amount of catalyst can significantly impact the yield. An empirical optimization might be necessary.
-
Ensure catalyst quality: Use a fresh, anhydrous catalyst, as moisture can deactivate many Lewis acids.
-
Potential Cause 2: Suboptimal Reaction Temperature and Time
The Fischer indole synthesis often requires elevated temperatures to proceed.[5] However, excessively high temperatures or prolonged reaction times can lead to the formation of tar and other degradation products.[1][5]
-
Solution:
-
Optimize temperature: Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Monitor reaction time: Track the reaction's progress to determine the optimal time for product formation and to avoid decomposition.
-
Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[1][6][7][8]
-
Potential Cause 3: Unstable Hydrazone Intermediate
Some arylhydrazones are unstable and can decompose before the cyclization step.
-
Solution:
Potential Cause 4: Steric Hindrance
Significant steric hindrance on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
-
Solution:
-
Increase reaction temperature or use a stronger acid: Harsher conditions can sometimes overcome steric barriers.[1]
-
Consider an alternative synthetic route: If steric hindrance is severe, a different method for indole synthesis might be more suitable.
-
Potential Cause 5: Undesirable Side Reactions
The formation of byproducts such as tars, polymers, aldol condensation products, or Friedel-Crafts products can significantly lower the yield of the desired indole.[11][12]
-
Solution:
-
Minimize tar formation: Use the mildest possible acid catalyst and the lowest effective temperature.[1] In some cases, a solvent that keeps all components in solution can help reduce tarring.
-
Control reaction conditions: Careful control of temperature, catalyst, and reaction time can minimize the formation of byproducts.[5]
-
Purify starting materials: Ensure the purity of the arylhydrazine and carbonyl compound to avoid side reactions caused by impurities.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do electron-donating or electron-withdrawing groups on my substrates affect the reaction yield?
A1: Substituents on both the arylhydrazine and the carbonyl component can have a significant impact on the reaction's success.
-
Electron-donating groups on the arylhydrazine ring generally increase the rate of reaction.[13] However, strong electron-donating groups on the carbonyl component can be problematic. They can stabilize an intermediate iminylcarbocation, leading to a competing heterolytic N-N bond cleavage pathway that precludes the desired cyclization, resulting in lower yields or reaction failure.[14] This is a known issue in the synthesis of 3-aminoindoles.[14]
-
Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may require harsher conditions, such as a stronger acid or higher temperature, to proceed.[6]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?
A2: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers. The regioselectivity is influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects.[15] A weakly acidic medium may favor indolization towards the more functionalized carbon.[6] In many cases, chromatographic separation of the isomers is necessary.[6]
Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A3: The direct synthesis of unsubstituted indole via the Fischer method is challenging because the required starting material, acetaldehyde, often fails to give the desired product under standard conditions.[11][12] However, it is possible to synthesize indole by using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated.[11][12][16]
Q4: My reaction is complete, but I'm losing a significant amount of product during work-up and purification. What can I do to improve this?
A4: Purification of indoles can be challenging due to the presence of polar byproducts and tar.
-
Base Wash: A thorough wash of the organic extract with an aqueous base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities and residual acid catalyst.[1]
-
Chromatography: If standard silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure may be an option.[1]
Data Presentation
Table 1: Comparison of Acid Catalysts in the Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Catalyst | Reaction Time (Microwave) | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | 3 min | 76 | [17] |
| p-Toluenesulfonic acid (p-TSA) | 3 min | 91 | [17] |
| Pyridinium-based Ionic Liquid | Not specified | < 67.82 | [18] |
| Pyridinium-based Ionic Liquid + ZnCl₂ | Not specified | 89.66 | [18] |
Table 2: Effect of Substituents on the Phenylhydrazine Ring on Yield
| Phenylhydrazine Substituent | Carbonyl Compound | Product | Yield (%) | Reference |
| 4-Methyl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High (not specified) | [19] |
| 3-Methyl | Isopropyl methyl ketone | 2,3,3,4- and 2,3,3,6-Tetramethylindolenine mixture | 88 | [19] |
| 4-Nitro | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | 85 | [19] |
| 4-Cyano | Cyclohexanone | 5-Cyano-1,2,3,4-tetrahydrocarbazole | High (not specified) | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine
This protocol is adapted from a literature procedure.[12][20]
Part 1: Preparation of Acetophenone Phenylhydrazone
-
In a 50 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve acetophenone (2.0 g) in ethanol (6 mL).
-
With stirring, add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic.
-
Add 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
Cool the reaction flask in an ice bath to induce precipitation of the product.
-
Filter the solid product using a Büchner funnel and wash with a small amount of ice-cold ethanol.
-
Dry the solid acetophenone phenylhydrazone and determine the yield. The expected melting point is 105-106°C.[20]
Part 2: Cyclization to 2-Phenylindole
-
In a 100 mL single-neck round-bottom flask, place polyphosphoric acid (4 g).
-
Add the prepared acetophenone phenylhydrazone (1.2 g) to the flask.
-
Heat the mixture in an oil bath at 170°C with vigorous stirring. The mixture will become liquid, and white fumes will evolve.
-
After 5 minutes of heating, remove the flask from the oil bath and continue stirring for another 5 minutes.
-
To the hot mixture, add 200 g of clean sand and stir thoroughly to prevent solidification into a hard mass.
-
Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride (if used as an alternative catalyst) and other acid-soluble materials.
-
Filter the solid crude product and sand.
-
Boil the solids in 600 mL of 95% ethanol and decolorize with activated carbon (Norit).
-
Filter the hot solution and allow the filtrate to cool to room temperature to crystallize the 2-phenylindole.
-
Collect the product by filtration. A second crop can be obtained by concentrating the mother liquor. The expected yield is 72-80%.[20]
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1,2,3-Trisubstituted Indoles
This protocol is a general guideline based on a one-pot, three-component Fischer indolisation–N-alkylation sequence.[9]
-
To a microwave vial, add the arylhydrazine hydrochloride (1.0 eq.) and the ketone (1.05 eq.).
-
Add a suitable solvent such as THF.
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) and stir at 80°C for 15 minutes.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation [mdpi.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Indole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of indole derivatives. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate seamless experimental execution.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common contributing factors?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, often related to substrate electronics, steric hindrance, and reaction conditions. Electron-donating groups on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing an intermediate that favors N-N bond cleavage over the desired cyclization.[1] Conversely, strong electron-withdrawing groups can hinder the reaction.[2] Steric bulk on either the phenylhydrazine or the carbonyl compound can impede the crucial cyclization step.[1] Additionally, the reaction is highly sensitive to temperature and the choice of acid catalyst; suboptimal conditions can lead to decomposition or the formation of stable hydrazones that fail to cyclize.[1]
Q2: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
A2: Common side reactions in the Fischer indole synthesis include the formation of tars and polymeric byproducts, especially under strongly acidic and high-temperature conditions.[3] If using an unsymmetrical ketone, you may obtain a mixture of two different indole regioisomers due to the possibility of enolization on either side of the carbonyl group.[2] Other potential side products can arise from aldol condensations of the starting aldehyde or ketone, as well as Friedel-Crafts-type reactions if the aromatic rings are activated.[3]
Q3: My Bischler-Möhlau indole synthesis is giving a poor yield. What adjustments can I make?
A3: The traditional Bischler-Möhlau synthesis is known for requiring harsh reaction conditions, which often leads to poor yields and unpredictable regioselectivity.[4] To improve the yield, consider employing milder, more modern protocols. The use of microwave irradiation, sometimes in solvent-free conditions, has been shown to significantly improve yields and shorten reaction times.[5] Solvent choice is also a critical factor; polar aprotic solvents may facilitate the reaction without participating in side reactions.
Q4: How do I choose the right palladium catalyst and ligands for a palladium-catalyzed indole synthesis like the Larock reaction?
A4: The choice of palladium source, ligands, and additives is crucial for the success of palladium-catalyzed indole syntheses. Palladium(II) acetate is a common catalyst precursor.[6] The addition of phosphine ligands, such as triphenylphosphine or tri(o-tolyl)phosphine, can improve catalyst stability and reactivity.[6] The steric and electronic properties of the ligand can significantly influence the selectivity and efficiency of the reaction. It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate combination.
Q5: I am struggling with the purification of my crude indole product. What are some effective methods?
A5: Purification of indole derivatives can be challenging. Column chromatography is a common method, and the choice of eluent is critical. If you observe streaking on your TLC plate, adding a small amount of a modifier to your eluent can help. For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light (254 nm), an iodine chamber, or specific chemical stains like Ehrlich's reagent, which is highly specific for indoles and typically produces blue or purple spots.
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or No Product | Inappropriate acid catalyst (too weak or too strong). | Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3] |
| Suboptimal reaction temperature. | The optimal temperature is substrate-dependent. Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC.[2] | |
| Formation of a highly stable hydrazone that does not cyclize. | Consider using microwave irradiation to promote the reaction. | |
| Steric hindrance from bulky substituents.[1] | If possible, consider alternative synthetic routes with less hindered starting materials. | |
| Formation of Multiple Products | Use of an unsymmetrical ketone. | If feasible, use a symmetrical ketone. Otherwise, chromatographic separation of the isomers will be necessary. A weakly acidic medium may favor indolization towards the more functionalized carbon.[2] |
| Ortho-substituent on the phenylhydrazine. | This is a known issue that can lead to mixtures of indole derivatives.[2] | |
| Difficult Purification | Formation of tar and polymeric byproducts.[3] | Optimize reaction temperature and time to minimize decomposition. Careful neutralization of the acid and thorough work-up are crucial. |
Bischler-Möhlau Indole Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Harsh reaction conditions (high temperature, strong acid).[4] | Employ milder, modern protocols such as microwave-assisted synthesis.[5] |
| Unpredictable regioselectivity.[4] | Milder reaction conditions can sometimes improve regioselectivity. Consider alternative indole synthesis methods if regioselectivity remains a major issue. | |
| Reaction Fails to Proceed | Inactive starting materials. | Ensure the purity of the α-bromo-acetophenone and aniline. |
Palladium-Catalyzed Indole Synthesis (e.g., Larock Synthesis)
| Problem | Possible Cause | Suggested Solution |
| Low or No Product | Inactive catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use fresh, high-quality palladium catalysts and ligands. |
| Suboptimal ligand. | Screen a variety of phosphine ligands with different steric and electronic properties. | |
| Incorrect base or solvent. | The choice of base and solvent can significantly impact the reaction. Potassium carbonate in DMF is a common starting point for the Larock synthesis.[6] | |
| Formation of Side Products | Catalyst decomposition or side reactions. | Lowering the reaction temperature can sometimes improve selectivity. The addition of salts, like LiCl in the Larock synthesis, can also influence the reaction outcome.[7] |
Quantitative Data Summary
Table 1: Effect of Catalyst on the Fischer Indole Synthesis of 2,3-Dimethylindole from Methyl Ethyl Ketone
| Catalyst / Conditions | Major Product | Approximate Ratio |
| Acetic Acid | 2,3-Dimethylindole | Varies |
| Sulfuric Acid | 2,3-Dimethylindole | Higher selectivity |
| Zinc Chloride | 2,3-Dimethylindole | Good selectivity |
| Polyphosphoric Acid | 2,3-Dimethylindole | Often high selectivity |
Data synthesized from literature reports for illustrative purposes.[2]
Table 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Arylindoles
| Aniline | Phenacyl Bromide | Yield (%) |
| Aniline | Phenacyl bromide | 75 |
| 4-Methylaniline | Phenacyl bromide | 72 |
| 4-Methoxyaniline | Phenacyl bromide | 68 |
| 4-Chloroaniline | Phenacyl bromide | 65 |
| Aniline | 4'-Bromophenacyl bromide | 70 |
Data adapted from a one-pot protocol using a 2:1 mixture of aniline and phenacyl bromide with microwave irradiation.[5]
Table 3: Larock Indole Synthesis of 2,3-Disubstituted Indoles from 2-Iodoaniline
| Alkyne | Product | Yield (%) |
| Diphenylacetylene | 2,3-Diphenylindole | 85 |
| 4-Octyne | 2,3-Di-n-propylindole | 78 |
| 1-Phenyl-1-propyne | 2-Phenyl-3-methylindole | 82 |
| 3-Hexyne | 2,3-Diethylindole | 80 |
Reaction Conditions: 2-iodoaniline (1.0 equiv), alkyne (1.2 equiv), K₂CO₃ (2.0 equiv), LiCl (1.0 equiv), Pd(OAc)₂ (5 mol%), DMF, 100 °C.[6]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Gently heat the mixture in a water bath at approximately 60 °C for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.[1]
Step 2: Cyclization to 2-Phenylindole
-
To the crude phenylhydrazone, add polyphosphoric acid (PPA), approximately 10 times the weight of the phenylhydrazine.[1]
-
Heat the mixture to 150-170 °C and maintain this temperature for 10-15 minutes.
-
Allow the reaction mixture to cool to about 100 °C and then pour it onto crushed ice.
-
Neutralize the mixture with a 10% sodium hydroxide solution.
-
Collect the precipitated crude 2-phenylindole by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
-
In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
Protocol 3: Larock Palladium-Catalyzed Indole Synthesis
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[1]
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).[1]
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting common indole synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Substituted Indoles
Welcome to the technical support center for the purification of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of substituted indoles.
Problem 1: Low recovery of the target indole after column chromatography.
Possible Causes and Solutions:
-
Compound instability on silica gel: Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using deactivated silica gel (e.g., by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[1][2]
-
-
Irreversible adsorption: Highly polar indoles may bind too strongly to the silica gel and fail to elute.
-
Sublimation during solvent removal: Indole and some of its derivatives can be lost, presumably through sublimation, when concentrating ethereal solutions under vacuum.[4]
-
Solution: Concentrate solutions at atmospheric pressure to avoid this loss.[4]
-
-
Oxidative loss: Indoles can be susceptible to oxidation, especially when exposed to air for extended periods on a chromatogram.[4]
-
Solution: Applying an antioxidant to the origin of the chromatogram before sample application can reduce oxidative losses.[4]
-
Problem 2: Poor separation of the desired indole from impurities.
Possible Causes and Solutions:
-
Suboptimal mobile phase: The chosen solvent system may not have sufficient selectivity to resolve your target compound from closely related impurities.[1]
-
Solution: Systematically screen different solvent systems. For normal-phase chromatography, combinations like hexane/ethyl acetate, dichloromethane/methanol, or toluene-based systems can offer different selectivities.[1][5] Employing a shallow gradient can also improve the resolution of compounds with similar Rf values.[1]
-
-
Co-elution of impurities: Impurities with similar polarity to the product are a common challenge.
-
Solution: If optimizing the mobile phase is unsuccessful, changing the stationary phase (e.g., from silica to alumina or a functionalized silica) can alter the separation selectivity.[1] Alternatively, preparative HPLC with a different stationary phase (like C18) can provide the necessary resolution.[6][7][8]
-
-
Improper column packing: Air bubbles, cracks, or an uneven silica bed can lead to band broadening and poor separation.[1]
Problem 3: The purified indole appears colored (e.g., pinkish or yellow) when it should be colorless.
Possible Causes and Solutions:
-
Oxidation: Indoles are prone to air oxidation, which can result in the formation of colored impurities.[9] Old samples are particularly susceptible.
-
Solution: For mildly colored samples, recrystallization can be effective in removing these colored impurities. If the sample is heavily colored, it may require re-purification by column chromatography. To prevent future oxidation, store purified indoles under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[9]
-
-
Residual acidic or basic impurities: Traces of acid or base from the reaction or purification steps can sometimes lead to the formation of colored salts or degradation products.
-
Solution: Ensure that any acidic or basic reagents are thoroughly removed during the workup. A wash with a mild bicarbonate solution or dilute acid, as appropriate, followed by a brine wash can be helpful.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for substituted indoles?
A1: Column chromatography is the most common and versatile method for the purification of substituted indoles.[3][10] For non-polar to moderately polar indoles, normal-phase chromatography on silica gel with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.[11] For more polar or water-soluble indoles, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase is often more effective.[3]
Q2: My indole derivative is not soluble in the mobile phase for column chromatography. How should I load my sample?
A2: If your crude product is not soluble in the initial mobile phase, you can use a "dry loading" technique.[3] Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the prepared column.[3]
Q3: How can I improve the yield of my recrystallization?
A3: Recrystallization can sometimes lead to lower recovery, but it often yields highly pure material.[10][12] To improve the yield, ensure you are using the minimum amount of hot solvent required to dissolve the compound. Cooling the solution slowly allows for the formation of larger, purer crystals. Placing the solution in an ice bath after it has reached room temperature can help to maximize the precipitation of the product. Be mindful that very rapid cooling can trap impurities.
Q4: When should I consider using preparative HPLC instead of column chromatography?
A4: Preparative HPLC is particularly useful for difficult separations where the components have very similar polarities.[8] It is also the method of choice when high purity is critical, such as for final drug substances, and when only small quantities of material need to be purified.[13][14] While more expensive and time-consuming for large-scale purifications, preparative HPLC offers superior resolution.[8]
Q5: What are some common impurities I might encounter in my substituted indole product?
A5: The nature of impurities will depend on the synthetic route used. For instance, in the Fischer indole synthesis, starting materials like arylhydrazines and ketones, or by-products from side reactions, can be present.[10] During catalytic hydrogenation steps, dehalogenated impurities can form.[15] It is also possible to have starting materials or by-products from other synthetic methods like the Madelung or Bischler-Möhlau syntheses.[10]
Quantitative Data Summary
The following tables summarize typical data for the purification of substituted indoles using various techniques.
Table 1: Column Chromatography of Nitroindole Derivatives [11]
| Parameter | Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (7:3 to 8:1 v/v) |
| Typical Rf Value | 0.3 - 0.5 in Hexane:Ethyl Acetate (4:1) |
| Elution Mode | Isocratic |
| Typical Yield | 85-95% |
| Purity | >98% (by NMR and LC-MS) |
Table 2: Purification of Indole from Wash Oil via Extraction and Crystallization [16][17][18]
| Purification Step | Indole Concentration | Recovery/Yield | Purity |
| Methanol Extraction & n-Hexane Re-extraction | Concentrated to ~73.3% | ~79.1% | - |
| Solute Crystallization (of concentrated oil) | - | 57.5% | 99.5 wt% |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography [3][4]
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the introduction of air bubbles.
-
Gently tap the column to ensure even packing and allow the silica gel to settle.
-
Open the stopcock to drain some solvent, ensuring the solvent level remains above the silica bed at all times.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude indole in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Apply the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [3][7]
-
System Preparation:
-
Install a suitable C18 column on the HPLC system.
-
Prepare the mobile phases. A common system is Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA), and Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or TFA.[3]
-
Equilibrate the column by running the initial mobile phase composition through the system until a stable baseline is achieved.
-
-
Sample Preparation:
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Run a gradient elution, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.
-
-
Fraction Collection:
-
Monitor the eluate with a UV detector (a common wavelength for indoles is 280 nm).[7]
-
Collect fractions corresponding to the peak of the target compound.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product and remove the solvent, often by lyophilization or rotary evaporation, to yield the purified indole.
-
Visualizations
Caption: A logical workflow for troubleshooting common indole purification challenges.
Caption: A standard workflow for the purification of substituted indoles using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Minimizing loss of indoleacetic acid during purification of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 13. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 15. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
Technical Support Center: Strategies to Prevent Byproduct Formation in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of unwanted byproducts during their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during various indole synthesis reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is susceptible to several side reactions that can lower yields and complicate purification.
Question: My Fischer indole synthesis is producing a mixture of constitutional isomers when using an unsymmetrical ketone. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical ketones due to the non-selective formation of the intermediate enamine. The ratio of the resulting indole isomers is highly dependent on the reaction conditions.
Root Cause: With an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of constitutional indole isomers.[1] The reaction conditions, particularly the acid catalyst, play a crucial role in determining the regioselectivity of this process.
Strategies for Prevention:
-
Catalyst Selection: The choice of acid catalyst is critical. Stronger acids can favor the formation of the more substituted enamine, while weaker acids may lead to a mixture.[2] Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) has been shown to provide excellent regiocontrol, often favoring the formation of the less substituted indole.[1]
-
Steric Hindrance: The steric bulk of the substituents on the ketone can influence the regioselectivity. The reaction will often favor the formation of the less sterically hindered enamine intermediate.[1]
-
Temperature Control: Adjusting the reaction temperature can sometimes influence the ratio of regioisomers.[1]
Experimental Protocol: Regioselective Fischer Indole Synthesis using Eaton's Reagent [1]
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring in a 1:10 weight/weight ratio. The process is exothermic, so appropriate cooling may be necessary.
-
Reaction Setup: Dissolve the arylhydrazone of the unsymmetrical ketone in a suitable solvent such as dichloromethane.
-
Indolization: Add the freshly prepared Eaton's reagent to the solution at room temperature or slightly elevated temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question: I am observing significant tar and polymer formation in my Fischer indole synthesis. What is causing this and how can I prevent it?
Answer:
The formation of intractable tars and polymeric byproducts is a frequent issue in Fischer indole synthesis, primarily due to the harsh reaction conditions often employed.
Root Cause: Strongly acidic conditions and high temperatures can lead to the degradation of starting materials, intermediates, or the final indole product, resulting in polymerization and tar formation.[1]
Strategies for Prevention:
-
Optimize Acid Catalyst: The strength and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1]
-
Temperature Control: High temperatures often accelerate side reactions. It is advisable to start with milder conditions and gradually increase the temperature.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields by minimizing the formation of degradation products.[3][4]
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis [1]
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the ketone/aldehyde (1.1 mmol).
-
Catalyst Addition: Carefully add the chosen acid catalyst (e.g., 2 mL of Eaton's Reagent) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 10 minutes) with stirring.
-
Work-up and Purification: After cooling, quench the reaction with ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic phase, and concentrate. Purify by column chromatography.
Reissert Indole Synthesis
The Reissert synthesis is a valuable method for preparing indoles, but can be prone to the formation of undesired heterocyclic byproducts.
Question: My Reissert indole synthesis is yielding a significant amount of a quinolone derivative instead of the expected indole. Why is this happening and how can I avoid it?
Answer:
The formation of 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives is a known side reaction in the Reissert synthesis, particularly during the reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate.[5]
Root Cause: The reaction conditions of the catalytic reduction step can influence the reaction pathway, leading to the formation of the quinolone byproduct.
Strategies for Prevention:
-
Continuous-Flow Hydrogenation: Utilizing a continuous-flow hydrogenation system, such as an H-Cube® reactor, has been shown to be highly effective in suppressing the formation of the quinolone byproduct and affording the desired indole in high yield and purity.[6][7] This method allows for precise control over reaction parameters like temperature, pressure, and flow rate.
Experimental Protocol: Continuous-Flow Reissert Indole Synthesis [6]
-
Solution Preparation: Dissolve the ethyl o-nitrophenylpyruvate intermediate in a suitable solvent system (e.g., a 1:1 mixture of ethyl acetate and ethanol) to a concentration of 0.05 M.
-
Flow Hydrogenation: Pump the solution through a continuous-flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.
-
Parameter Optimization: Optimize the reaction parameters. Typical conditions are a flow rate of 3 mL/min, a temperature of 50°C, and a hydrogen pressure of 100 bar.
-
Collection and Isolation: Collect the product stream after it exits the reactor. The desired indole-2-carboxylic acid ethyl ester is typically obtained in high purity after solvent evaporation, often without the need for further purification.
Frequently Asked Questions (FAQs)
This section addresses common questions about preventing byproduct formation in various indole synthesis methods.
Q1: What are the common byproducts in the Nenitzescu indole synthesis and how can I favor the formation of the desired 5-hydroxyindole?
A1: The most common byproduct in the Nenitzescu synthesis is the corresponding 5-hydroxybenzofuran.[2] The reaction outcome is highly dependent on the solvent. To favor the formation of the 5-hydroxyindole, nitromethane has been reported to be a particularly effective solvent.[2]
Q2: My Leimgruber-Batcho indole synthesis is producing a methoxy-substituted byproduct. What is the cause?
A2: The formation of a methoxy impurity can occur when using N,N-dimethylformamide dimethyl acetal (DMF-DMA) at high temperatures. DMF-DMA can decompose to generate methanol as a byproduct, which can then displace other substituents, such as fluorine, on the aromatic ring.
Q3: The Madelung synthesis requires very high temperatures. Are there ways to perform this reaction under milder conditions to avoid degradation?
A3: Yes, modifications to the Madelung synthesis can significantly lower the required reaction temperature. The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can allow the reaction to proceed at temperatures as low as -20 to 25 °C.[8] This variation is often referred to as the Madelung-Houlihan modification.[8]
Q4: I am attempting a Bischler-Möhlau synthesis and am getting very low yields and a lot of tar. What can I do?
A4: The Bischler-Möhlau synthesis is known for its harsh reaction conditions which can lead to poor yields and tar formation.[9] A modified approach involves carrying out the reaction at a lower temperature, which has been shown to improve yields and reduce the formation of tarry side products.[9] Microwave-assisted synthesis has also been successfully applied to improve the efficiency of the Bischler synthesis.[10]
Data Presentation
Table 1: Comparison of Catalysts on Fischer Indole Synthesis Yield [11]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Zeolite-HY | 4 | 43 |
| 2 | Montmorillonite K10 | 4 | 70 |
| 3 | Indion-90 | 4 | 60 |
| 4 | Amberlite-120 | 4 | 63 |
| 5 | Silica | 4 | 20 |
| 6 | Amberlyst-15 | 4 | 68 |
| 7 | Phosphomolybdic acid | 4 | 86 |
| Reaction Conditions: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C. |
Table 2: Microwave-Assisted vs. Conventional Fischer Indole Synthesis [3]
| Entry | Ketone | Catalyst | Method | Time | Yield (%) |
| 1 | Cyclohexanone | ZnCl₂ | Microwave (600W) | 3 min | 76 |
| 2 | Cyclohexanone | p-TSA | Microwave (600W) | 3 min | 91 |
| 3 | Propiophenone | Eaton's Reagent | Microwave | 10 min | 82 |
| 4 | Propiophenone | Eaton's Reagent | Conventional | 4 h | 75 |
Visualizations
Caption: Troubleshooting workflow for constitutional isomer formation in Fischer indole synthesis.
Caption: Comparison of batch vs. continuous-flow methods in Reissert indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of (5-Chloro-1H-indol-3-yl)methanamine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (5-Chloro-1H-indol-3-yl)methanamine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is changing color. What is causing this and how can I prevent it?
A color change, often to a yellowish or brownish hue, is a common indicator of degradation for indole-containing compounds. This is typically due to oxidation of the indole ring. To minimize oxidative degradation, it is crucial to handle and store the compound and its solutions under conditions that limit exposure to oxygen and light.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the solution from light, which can catalyze oxidation.
-
Low Temperature: Store stock solutions and even temporary experimental solutions at low temperatures (2-8°C for short-term, -20°C to -80°C for long-term).
-
Antioxidants: Consider the addition of antioxidants to the solution, if compatible with your experimental design.
Q2: What are the optimal storage conditions for stock solutions of this compound?
For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to store these solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light.
Q3: I am observing peak splitting or the appearance of new peaks in my HPLC analysis. Could this be due to degradation?
Yes, the appearance of new peaks or changes in peak shape in your chromatogram can indicate the presence of degradation products. Indole derivatives, including this compound, can be susceptible to degradation under certain analytical conditions.
Troubleshooting HPLC Issues:
-
On-Column Degradation: The compound may be degrading on the HPLC column, especially if the mobile phase is highly acidic. Ensure the mobile phase pH is compatible with the compound's stability. A neutral or slightly basic mobile phase may be preferable if chromatography allows.
-
Autosampler Stability: If samples are left in the autosampler for extended periods, they may degrade due to exposure to light and ambient temperature. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation.
-
Mobile Phase Compatibility: Assess the stability of the compound in your chosen mobile phase over the typical run time of your analysis.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Quantitative Data on Stability
Although specific quantitative stability data for this compound is not available in the public domain, the following table provides representative data for a related indole derivative under forced degradation conditions to illustrate the expected trends.
| Stress Condition | Reagent/Parameter | Duration (hours) | Temperature (°C) | % Degradation (Representative) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15-25% |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 5-10% |
| Oxidation | 3% H₂O₂ | 24 | 25 | 20-30% |
| Thermal | Solid State | 48 | 60 | <5% |
| Photolytic | UV & Visible Light | 24 | 25 | 10-20% |
Disclaimer: This data is illustrative and based on general knowledge of indole stability. Actual degradation rates for this compound may vary. It is highly recommended to perform a forced degradation study for the specific compound and formulation.
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a 60°C oven for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with both UV and visible light) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving the root cause of this compound degradation.
Caption: A diagram illustrating the general degradation pathways for indole derivatives under various stress conditions.
References
Technical Support Center: Overcoming Solubility Issues with Indole-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing compound precipitation and solubility challenges during in vitro experiments with indole-based compounds.
Troubleshooting Guide: Compound Precipitation
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following guide summarizes common observations, potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The compound's final concentration exceeds its solubility limit in the aqueous assay buffer or cell culture medium.[1] | • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.[1][2] • Optimize Stock Concentration: A very high concentration stock can lead to precipitation upon dilution. Try lowering the stock concentration and adjusting the dilution volume accordingly.[3] • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in the assay buffer.[1][4] |
| Rapid change in solvent polarity (e.g., diluting a concentrated DMSO stock directly into an aqueous solution), causing "solvent shock."[1][4] | • Slow Addition with Agitation: Add the compound stock to the medium dropwise while gently vortexing or stirring to ensure rapid and even dispersion.[1][2][4] • Pre-warm the Medium: Pre-warming the aqueous solution (e.g., cell culture media to 37°C) can sometimes improve solubility.[1][4] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1] | • Pre-warm the complete solution to the experimental temperature (e.g., 37°C) before use. • Ensure the incubator temperature is stable and consistent.[1][4] |
| pH shift in the medium due to CO2 environment or cell metabolism.[1] | • Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] • Determine the compound's solubility at different pH values to understand its sensitivity. | |
| The compound is degrading over time into less soluble byproducts. | • Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.[3] • Include a "compound-only" control well to monitor for precipitation over the course of the experiment. | |
| Cloudiness or Haze in Media | Formation of a fine particulate precipitate or colloid.[1][4] | • Examine a sample under a microscope to confirm the presence of a precipitate.[1] • Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration in your specific medium.[4] • Consider advanced formulation techniques if simple methods are insufficient. |
| Water absorption by the DMSO stock, which can reduce the compound's solubility.[1] | • Use anhydrous, high-purity DMSO for preparing stock solutions.[1] • Store stock solutions in small, single-use aliquots in tightly sealed containers protected from light.[3] |
Frequently Asked Questions (FAQs)
Q1: My indole compound dissolves perfectly in DMSO, but precipitates immediately when I add it to my cell culture medium. Why is this happening?
A1: This is a very common issue known as "precipitation upon dilution" or "solvent shock."[4] Indole compounds are often hydrophobic and readily dissolve in an organic solvent like 100% DMSO. However, when this concentrated stock is diluted into an aqueous environment like cell culture media, the solvent polarity changes drastically.[1][4] The compound is no longer soluble in the resulting low-concentration organic solvent/water mixture and crashes out of solution.[3]
Q2: What are the most common co-solvents to improve the solubility of indole compounds for in vitro testing?
A2: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[5][6] The choice of co-solvent is critical and must be compatible with your experimental system.
Table 1: Common Co-solvents for Preclinical Formulations
| Solvent | Properties & Use | Typical Max Conc. (Cell Culture) | Cautions |
|---|---|---|---|
| DMSO (Dimethyl sulfoxide) | Aprotic, highly polar solvent. Excellent for dissolving a wide range of polar and non-polar compounds for stock solutions.[7] | < 0.5%[3] | Can be toxic to cells at higher concentrations.[3] Can absorb water from the atmosphere, so use anhydrous grade and store properly.[1] |
| Ethanol | Protic solvent, less polar than DMSO. Often used in combination with other strategies. | < 0.5% | Can be toxic to cells and may cause protein denaturation at higher concentrations. |
| PEG 300/400 (Polyethylene Glycol) | Non-ionic, water-miscible polymer. Often used to improve the solubility of hydrophobic drugs.[8] | Varies by cell line | Can increase the viscosity of the solution. Its compatibility with the specific assay should be verified. |
| Propylene Glycol | A common co-solvent used in various pharmaceutical formulations.[5] | Varies by cell line | Generally considered safe, but cell-line specific toxicity should be evaluated. |
Q3: How can I use pH adjustment to improve the solubility of my indole-based compound?
A3: Adjusting the pH is a powerful technique for compounds with ionizable functional groups.[5][6] Many indole derivatives contain acidic or basic moieties.
-
For Weakly Acidic Indoles: Increasing the pH of the solution above the compound's pKa will deprotonate the acidic group, forming a more soluble anionic salt.[6][9]
-
For Weakly Basic Indoles: Decreasing the pH below the compound's pKa will protonate the basic group, forming a more soluble cationic salt.[10][11]
It is crucial to ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). The solubility of a compound can vary significantly with small changes in pH.[12][13][14][15]
Q4: Co-solvents and pH adjustment are not enough. What other technologies can I explore?
A4: When simple methods fail, several advanced formulation strategies can be employed. These techniques often require more specialized preparation but can dramatically improve solubility.
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form host-guest complexes by encapsulating the hydrophobic indole compound within their non-polar cavity, while the hydrophilic exterior improves aqueous solubility.[16][17][18][19] | Significant solubility enhancement, can improve stability, masks tastes/odors.[5][16] | Can have dose-limiting toxicity (especially older derivatives), potential for drug displacement from the complex upon dilution.[5][20] |
| Solid Dispersion | The indole compound is dispersed in an amorphous state within a hydrophilic polymer matrix.[21][22] This prevents crystallization and enhances the dissolution rate.[8][23] | High drug loading is possible, more effective than simple particle size reduction.[5] | The amorphous state is metastable and can recrystallize over time, potentially affecting stability and shelf-life.[24] |
| Nanosuspension | The compound's particle size is reduced to the sub-micron (nanometer) range, which dramatically increases the surface area-to-volume ratio.[25] This leads to a higher dissolution rate according to the Noyes-Whitney equation.[26] | Applicable to compounds insoluble in both aqueous and organic media, enhances bioavailability.[27][28] | Requires specialized equipment (e.g., high-pressure homogenizers, media mills). Physical stability (crystal growth) can be a challenge.[29] |
| Prodrug Approach | The indole compound is chemically modified by adding a temporary, soluble promoiety. This prodrug is more soluble and is converted back to the active parent drug in vivo or in vitro by enzymatic or chemical cleavage.[30][31] | Can overcome fundamental solubility issues and improve pharmacokinetics.[32] | Requires chemical synthesis and validation. The conversion rate must be optimal for the desired therapeutic effect.[33][34] |
Diagrams and Workflows
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Key strategies for enhancing the solubility of indole compounds.
Experimental Protocols
Protocol 1: Standard Method for Preparation and Dilution of a DMSO Stock Solution
This protocol describes a best-practice method for dissolving a compound in DMSO and diluting it into an aqueous medium to minimize precipitation.
Materials:
-
Indole compound (solid)
-
Anhydrous, high-purity DMSO[1]
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Weigh the desired amount of your indole compound into a sterile vial. b. Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the final concentration is one that fully dissolves the compound. c. Vortex thoroughly for 1-2 minutes. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.[1][35] Visually inspect to ensure no solid particles remain.
-
Pre-warm the Aqueous Diluent: a. Pre-warm your cell culture medium or aqueous buffer to the temperature of your experiment (typically 37°C).[1][4] This can help maintain solubility.
-
Perform the Dilution: a. Pipette the required volume of the pre-warmed aqueous solution into a new tube. b. While gently vortexing or swirling the aqueous solution, add the calculated volume of the DMSO stock solution dropwise directly into the liquid (not down the side of the tube).[1][4] This rapid dispersion is critical to avoid localized high concentrations that cause precipitation. c. Cap the tube and vortex gently for 5-10 seconds to ensure a homogenous solution.
-
Final Inspection and Use: a. Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. b. It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their apparent maximum solubility.[1]
Protocol 2: Kinetic Solubility Assessment in an Aqueous Buffer
This is a rapid method to estimate the maximum soluble concentration of your compound in a specific buffer, which helps in designing definitive experiments.
Materials:
-
10 mM stock solution of the indole compound in 100% DMSO
-
Assay-specific aqueous buffer or cell culture medium
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Test Plate: a. Add 198 µL of your aqueous buffer to wells A1 through H1 of the 96-well plate. b. Add 100 µL of your aqueous buffer to all other wells that will be used for the serial dilution (e.g., A2-H12).
-
Add Compound: a. Add 2 µL of your 10 mM DMSO stock solution to the wells in column 1 (A1-H1). This creates a starting concentration of 100 µM in 1% DMSO. b. Mix column 1 thoroughly by pipetting up and down several times.
-
Perform Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix well. b. Continue this 1:2 serial dilution across the plate (column 2 to 3, 3 to 4, etc.) to the desired final concentration.
-
Incubate and Read: a. Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow equilibrium to be reached. b. After incubation, visually inspect each well against a light source for signs of turbidity or precipitate. The highest concentration that remains clear is the estimated kinetic solubility. c. For a quantitative measurement, the plate can be read on a nephelometer or a plate reader capable of measuring light scatter.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ascendiacdmo.com [ascendiacdmo.com]
- 23. japer.in [japer.in]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. researchgate.net [researchgate.net]
- 26. ijhsr.org [ijhsr.org]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. eaapublishing.org [eaapublishing.org]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Column Chromatography for Indoleamine Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of indoleamines using column chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography of indoleamines, presented in a question-and-answer format.
Question: Why is my indoleamine streaking or tailing down the column instead of forming a tight band?
Answer:
Streaking or tailing is a common issue when purifying nitrogen-containing compounds like indoleamines on standard silica gel. This is often due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface, leading to poor separation and low recovery.[1]
| Possible Cause | Solution |
| Strong Interaction with Acidic Silica Gel | Add a basic modifier like triethylamine (TEA) or ammonia to your mobile phase, typically at a concentration of 0.1-2%.[1] This neutralizes the acidic sites on the silica.[1] Alternatively, use a different stationary phase such as neutral alumina or amine-functionalized silica.[2] |
| Column Overloading | The amount of sample loaded has exceeded the column's separation capacity. Reduce the amount of sample loaded. A general guideline is a silica-to-sample weight ratio of 50:1 to 100:1.[1] |
| Inappropriate Solvent Polarity | The mobile phase may be too polar, causing the compound to move too quickly without proper partitioning. Develop a solvent system where your target indoleamine has an Rf value of approximately 0.2-0.4 on a TLC plate.[1][3] |
| Channels or Cracks in the Silica Bed | An improperly packed column can lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly without any air bubbles or cracks.[1] |
Question: My indoleamine seems to be decomposing on the column. How can I prevent this?
Answer:
Indoleamines can be sensitive to the acidic nature of standard silica gel, as well as prolonged exposure to light and air, leading to degradation during purification.[4]
| Possible Cause | Solution |
| Acidity of Silica Gel | Deactivate the silica gel before use by pre-treating it with a solvent system containing a small percentage of triethylamine (1-3%).[5] You can also opt for a less acidic stationary phase like neutral alumina or florisil.[4][6] |
| Compound Instability | Before committing to a large-scale separation, check the stability of your compound on silica gel using a 2D TLC test.[1][4] If the compound degrades, a different purification technique or stationary phase is recommended. |
| Extended Run Time | A very slow elution can increase the time your compound spends on the potentially reactive stationary phase. Optimize your solvent system for a faster, yet effective, separation. If your compound is tailing, you can gradually increase the solvent polarity after the main impurities have eluted to speed up the collection of your product.[4] |
Question: The separation between my target indoleamine and impurities is poor.
Answer:
Achieving good resolution is critical for obtaining a pure product. Poor separation can result from several factors related to the chosen chromatographic conditions.
| Possible Cause | Solution |
| Suboptimal Mobile Phase Polarity | The polarity of the mobile phase is crucial for good separation.[1] Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[1][3] |
| Isocratic Elution for Complex Mixtures | For mixtures containing compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective. Employ a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.[1][5] |
| Incorrect Column Dimensions | For difficult separations, a longer and thinner column generally provides better resolution than a shorter, wider one.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying indoleamines?
A1: The choice depends on the specific indoleamine's properties.
-
Silica Gel: The most common choice, but its acidic nature can cause issues with basic indoleamines.[7] Deactivation with a base like triethylamine is often necessary.[1][5]
-
Alumina (Neutral or Basic): A good alternative for basic compounds that are sensitive to acidic conditions.[6]
-
Amine-functionalized Silica: Can improve peak shape and recovery for basic compounds.
-
Reversed-phase Silica (C18): Useful for highly polar indoleamines, where a polar mobile phase (like water/methanol or water/acetonitrile) is used, and the most polar compounds elute first.[6]
Q2: What are some good starting solvent systems for indoleamine purification on silica gel?
A2: The ideal solvent system must be determined experimentally using TLC. However, here are some common starting points:
| Compound Polarity | Recommended Starting Solvent System |
| Non-polar | 5% Ethyl Acetate/Hexane, 5% Diethyl Ether/Hexane, or 100% Hexane[8] |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane[8] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[8] |
| Very Polar/Basic | Methanol/Dichloromethane with 0.5% ammonia[9] or a solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[1] |
Q3: How do I perform a 2D TLC to check for compound stability on silica?
A3: First, spot your compound on a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[1]
Q4: How do I properly load my sample onto the column?
A4: There are two main methods for loading your sample:
-
Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column.[10]
-
Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10] This method is preferred for samples that are not very soluble in the mobile phase.[10]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Acid-Sensitive Indoleamines
This procedure reduces the acidity of silica gel, preventing the degradation of sensitive compounds.[5]
-
Prepare the deactivating solvent: Prepare a solvent system that will be used for the chromatography, containing 1-3% triethylamine.[5] For example, if your elution solvent is 20% ethyl acetate in hexane, create a mixture of 20% ethyl acetate, 79% hexane, and 1% triethylamine.
-
Pack the column: Pack the chromatography column with silica gel using the wet slurry method with your chosen solvent system (without the triethylamine).
-
Flush the column: Once packed, pass one to two column volumes of the deactivating solvent (containing triethylamine) through the column.
-
Discard the eluent: The eluent that passes through can be discarded. The silica gel is now neutralized.
-
Proceed with chromatography: You can now run your column with your regular mobile phase (with or without triethylamine).
Protocol 2: General Column Chromatography Workflow
-
Select Solvent System: Use TLC to find a solvent system where the target indoleamine has an Rf of 0.2-0.4.
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.[7]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent.
-
Pour the slurry into the column, tapping gently to pack the silica evenly and remove air bubbles.[7]
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top to protect the silica surface.[7]
-
-
Load the Sample: Use either the wet or dry loading method described in the FAQs.
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin the flow. Maintain a constant level of solvent above the silica bed at all times; never let the column run dry.
-
If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for indoleamine purification by column chromatography.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Methodologies for Scaling Up the Synthesis of Indole Derivatives
Welcome to the Technical Support Center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the scalable synthesis of indole derivatives.
Section 1: General Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of indole derivatives that are applicable across various methodologies.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors? A1: Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] Key areas to investigate include:
-
Reaction Conditions: Many indole syntheses are highly sensitive to temperature, reaction time, and catalyst concentration.[1][2] Systematic optimization of these parameters is often necessary.
-
Purity of Starting Materials: Impurities in reagents, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can lead to unwanted side reactions and lower yields.[1][3] It is advisable to use freshly purified starting materials.[3][4]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
-
Protecting Groups: Sensitive functional groups on your starting materials may require protection. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
Q2: What are the primary challenges when scaling up an indole synthesis from the lab to a larger scale? A2: Scaling up a synthesis introduces several challenges that may not be apparent at the bench scale:
-
Exothermic Events: Many indole synthesis reactions are exothermic. What is manageable in a small flask can lead to thermal runaways in larger vessels if not properly controlled, potentially causing product decomposition.[2] Continuous flow reactors can mitigate this risk due to superior heat transfer.[2]
-
Reagent Addition Rates: The rate of reagent addition, which is easily controlled on a small scale, can significantly impact the reaction profile and impurity formation at a larger scale.[2]
-
Impurity Profile: Small amounts of impurities in starting materials can become significant at a larger scale, potentially interfering with the reaction.[2]
-
Solvent Selection: When scaling up, factors like a solvent's flammability, toxicity, and environmental impact become critical considerations.[2]
Q3: I'm having difficulty purifying my final indole product. What are some effective strategies? A3: Purification can be challenging due to the potential for the desired indole to decompose or the presence of closely related side products.[5]
-
Initial Wash: Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a mild acid can remove basic starting materials, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove acidic residues.[6]
-
Column Chromatography: This is the most common method. For acid-sensitive indoles that may streak or decompose on standard silica gel, you can deactivate the silica by flushing the column with an eluent containing 1% triethylamine.[6] Alternatively, using neutral or basic alumina can be a good option.[6]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective and scalable method to obtain very pure material.[2]
-
Separating Isomers: Separating regioisomers can be particularly difficult.[6] Using a very slow, shallow gradient during column chromatography or switching to a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) may improve separation.[6]
Section 2: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and substrate-dependent.[1][4] | Screen both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective.[3][4] For some substrates, a milder acid like acetic acid may prevent side reactions.[4] |
| Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize an intermediate, leading to N-N bond cleavage instead of cyclization.[1][8][9] This is a known issue in the synthesis of 3-aminoindoles.[1][8][9] | For these specific cases, using Lewis acids like ZnCl₂ instead of protic acids can sometimes improve the efficiency of the cyclization.[5][8] | |
| Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can prevent the reaction.[1][4] | If severe steric hindrance is present, consider an alternative synthetic route.[4] | |
| Significant Side Product / Tar Formation | High Temperature / Long Reaction Time: Excessively high temperatures or prolonged reaction times can lead to the decomposition of materials and the formation of tar, especially at scale.[2][3] | Carefully control the reaction temperature using a jacketed reactor.[2] Monitor the reaction by TLC or HPLC to determine the optimal time and avoid unnecessary heating.[3] |
| Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under the acidic conditions.[1] | Optimize reaction conditions, potentially using a lower temperature or a different acid catalyst to minimize this side reaction. | |
| Formation of Regioisomers | Unsymmetrical Ketone: Using an unsymmetrical ketone can lead to the formation of two different indole regioisomers.[5] | If possible, use a symmetrical ketone.[4] A weakly acidic medium may favor indolization towards the more functionalized carbon.[4] Chromatographic separation of the isomers will likely be necessary.[4] |
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[7]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Ortho-phosphoric acid
-
Concentrated Sulfuric acid
-
Dilute Hydrochloric Acid
Procedure:
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve acetophenone (1 equivalent) in ethanol and a small amount of glacial acetic acid.[7]
-
Add phenylhydrazine (1 equivalent) dropwise to the mixture with constant swirling.[7]
-
Heat the reaction mixture on a sand bath for approximately 10 minutes.[7]
-
Cool the mixture in an ice bath to precipitate the hydrazone intermediate.[7]
-
Collect the precipitate by filtration and wash it with dilute hydrochloric acid followed by cold ethanol.[7]
-
Air dry the product. The hydrazone can be recrystallized from ethanol for higher purity.[7]
Step 2: Indolization (Cyclization)
-
Place the crude or purified acetophenone phenylhydrazone in a beaker.
-
Add a mixture of ortho-phosphoric acid (e.g., 15 mL) and concentrated sulfuric acid (e.g., 5 mL).[7]
-
Heat the mixture on a water bath at 100-120°C for approximately 20 minutes with constant stirring.[7]
-
Pour the hot reaction mixture into cold water.[7]
-
Collect the precipitated 2-phenylindole by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization.
Data Presentation: Fischer Indole Synthesis Conditions
| Starting Materials | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | ~85% | [4] |
| Phenylhydrazine, Acetophenone | H₂SO₄ / H₃PO₄ | None | 100-120 | ~70% | [7] |
| Phenylhydrazine, Butanone | p-TsOH | tert-Butanol | 80 | 47% (indolenine) | [10] |
| Substituted Phenylhydrazine, Ketone | ZnCl₂ | Triethylene Glycol | MWI | Good | [10] |
Visualization of Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Minimizing tar and polymer formation in indole synthesis reactions
Topic: Minimizing Tar and Polymer Formation in Indole Synthesis Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of tar and polymeric byproducts during common indole synthesis reactions.
Troubleshooting Guide
This section addresses specific issues that can lead to the formation of intractable tars and polymers, which complicate product isolation and reduce yields.[1]
Issue 1: My reaction has produced a significant amount of black, intractable tar.
-
Question: What are the most common causes of excessive tar formation in indole synthesis, particularly the Fischer method?
-
Answer: The formation of tar is a frequent challenge, especially in reactions requiring harsh conditions like strong acids and high temperatures.[1]
-
Sub-optimal Temperature: Excessively high temperatures are a primary cause of tar and resin formation.[1] Conversely, temperatures that are too low can lead to an incomplete reaction.[1] The ideal temperature is highly dependent on the specific substrate and catalyst being used.[1]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical.[1] A catalyst that is too strong can promote decomposition and polymerization of starting materials, intermediates, or the indole product itself.[1] Indoles are known to be unstable under strongly acidic conditions.[2]
-
Unstable Intermediates: In methods like the Fischer synthesis, the arylhydrazone intermediate can be unstable and decompose before cyclization, contributing to byproduct formation.[1]
-
Air (Oxygen) Sensitivity: The indole nucleus is susceptible to oxidation, which can lead to the formation of colored, polymeric materials.
-
-
Question: How can I reduce tar formation related to temperature and catalyst choice?
-
Answer:
-
Optimize Temperature: Begin with milder temperature conditions and gradually increase the heat until the reaction proceeds at a reasonable rate, monitoring by TLC to find the optimal balance between reaction speed and byproduct formation.[1] Microwave-assisted synthesis can sometimes offer rapid, controlled heating, leading to improved yields in shorter times.[1]
-
Screen Catalysts: Experiment with a range of acid catalysts. This includes various Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates but should be used judiciously due to its strength.[1] For some substrates, milder Lewis acids can improve cyclization efficiency.[4]
-
Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if the reaction requires prolonged heating.
-
Issue 2: The reaction yields are consistently low, even when tar formation isn't excessive.
-
Question: Besides tar, what other side reactions could be lowering my yield?
-
Answer: Low yields can result from competing side reactions that consume starting materials without forming the desired indole.
-
N-N Bond Cleavage (Fischer Synthesis): A significant competing pathway involves the heterolytic cleavage of the N-N bond in the hydrazone intermediate.[5][6] This is particularly problematic when electron-donating groups are present on the carbonyl starting material, as they can stabilize a cationic intermediate that favors this cleavage over the desired[7][7]-sigmatropic rearrangement.[1][4][6] This can generate byproducts like aniline derivatives.[5]
-
Formation of Regioisomers: Using an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[1]
-
Aldol Condensation: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[5]
-
Friedel-Crafts Reactions: Strong acids may cause undesired electrophilic aromatic substitution reactions.[5]
-
-
Question: How can I favor the desired reaction pathway over these side reactions?
-
Answer:
-
In Situ Intermediate Formation: For unstable hydrazone intermediates, a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation can improve yields.[1]
-
Protecting Groups: To enhance stability and prevent side reactions at the indole nitrogen, consider using N-protecting groups like Boc, tosyl, or SEM.[6] The pivaloyl group can be used to protect both the N-1 and C-2 positions.[2]
-
Modern, Milder Methods: For syntheses that traditionally require harsh conditions (e.g., Madelung), modern variants using milder bases like BuLi or LDA at lower temperatures (-20 to 25 °C) can dramatically improve yields and substrate scope.[7] Transition metal catalysts (e.g., Palladium, Silver, Ruthenium) are also used to facilitate indole synthesis under milder conditions.[8][9][10]
-
Issue 3: The crude product is a complex mixture that is difficult to purify.
-
Question: My crude product contains the desired indole, but it's mixed with tarry substances and other byproducts. What are the best purification strategies?
-
Answer: Purifying indoles from tar can be challenging. A multi-step approach is often necessary.
-
Initial Work-up: After the reaction, if a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).[1] Perform an extraction with a suitable organic solvent. A thorough wash of the organic extract with an aqueous base can help remove acidic impurities that may contribute to product instability on silica gel.[1]
-
Chromatography: Column chromatography is a standard method. If silica gel causes decomposition, consider using alumina or reverse-phase chromatography.[1]
-
Crystallization/Recrystallization: If the indole product is a solid, recrystallization is a highly effective method for achieving high purity.[1][11] A mixed solvent system, such as methanol and water, has been shown to be effective for crystallizing crude indole.[6]
-
Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to prevent polymerization of the indole product? A1: Yes, protecting the indole nitrogen is a key strategy.[2] The indole nucleus is electron-rich and prone to electrophilic attack and polymerization under acidic conditions.[2] Common protecting groups include arylsulfonyl (e.g., tosyl), carbamates (e.g., BOC), and trialkylsilyl groups (e.g., TIPS).[2] These groups reduce the nucleophilicity of the indole ring and can be removed later. The allyloxycarbonyl (Aloc) group has also been shown to be effective in preventing oxidative side reactions.[12]
Q2: Are there specific indole synthesis methods that are inherently "cleaner" than others? A2: While every reaction depends on the substrate, some methods are known for milder conditions. Modern variations of classical syntheses are often cleaner. For example, the Madelung-Houlihan variation uses organolithium bases at very low temperatures, avoiding the harsh high temperatures of the classical method.[7] Palladium-catalyzed methods, such as the Larock indole synthesis, often proceed under milder conditions with high functional group tolerance.[6][9]
Q3: My Fischer indole synthesis fails when I use acetaldehyde to make the parent indole. Why? A3: The direct synthesis of the parent, unsubstituted indole via the Fischer method using acetaldehyde is notoriously difficult and often fails.[6][13] A widely used, successful alternative is to use pyruvic acid as the carbonyl component to form indole-2-carboxylic acid, which is then decarboxylated in a subsequent step to yield the parent indole.[6][13]
Q4: How do I choose the right synthesis method to avoid tar formation from the start? A4: The choice depends on your starting materials and the desired substitution pattern.
-
For substrates sensitive to strong acids, avoid the classical Fischer or Bischler-Möhlau syntheses.[1][14] Consider a palladium-catalyzed approach.[3]
-
For substrates that can withstand strong bases but not high heat, a modern, low-temperature Madelung synthesis might be suitable.[7]
-
If your starting materials are simple and robust, a carefully optimized Fischer synthesis can be very effective.[15]
Q5: What is the mechanism that leads to polymer formation from the indole ring? A5: Under acidic conditions, the indole ring is protonated, primarily at the C3 position, forming a highly reactive 3H-indolium cation.[15] This electrophilic species can then be attacked by another neutral indole molecule (a nucleophile), initiating a chain reaction that leads to the formation of dimers, trimers, and ultimately, polymeric tar.
Data Presentation
Table 1: Comparison of Reaction Conditions for Madelung Synthesis
| Parameter | Classical Madelung Synthesis | Modern Madelung-Houlihan Variation |
| Base | Sodium or Potassium Alkoxide (e.g., NaOEt)[7] | Organolithium bases (n-BuLi, LDA)[7] |
| Temperature | 200–400 °C[7] | -20 to 25 °C[7] |
| Common Issues | Very harsh conditions, limited to simple indoles[15] | Requires strictly anhydrous conditions |
| Advantages | Simple reagents | Milder conditions, broader substrate scope[7] |
Table 2: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Catalyst Type | Example(s) | Typical Use Case | Potential Issues |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH[3] | General purpose | Can be too harsh, causing decomposition/tar[1] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃[3] | Often milder, good for sensitive substrates | Can require stoichiometric amounts, workup can be complex |
| Polyprotic Acid | Polyphosphoric Acid (PPA) | Effective for unreactive substrates[1] | Highly viscous, can lead to charring at high temps |
| Heterogeneous | Zeolites, Nano-ZnO[16] | Greener alternatives, catalyst can be recycled[16] | May have lower activity for challenging substrates |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (Optimized to Minimize Byproducts)
This protocol outlines a general method for the Fischer indole synthesis, incorporating steps to minimize tar formation.
-
Hydrazone Formation (In Situ Method):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Stir the mixture under an inert atmosphere (N₂ or Ar). Gentle heating may be applied to facilitate hydrazone formation. Monitor the reaction by TLC until the starting arylhydrazine is consumed.
-
-
Indolization (Cyclization):
-
Cool the mixture to room temperature or 0 °C.
-
Slowly add the chosen acid catalyst (e.g., a pre-dissolved solution of p-TsOH or dropwise addition of BF₃·OEt₂). Start with milder catalysts and lower concentrations first.
-
Heat the reaction mixture to the lowest effective temperature that allows the reaction to proceed. Monitor the formation of the indole product and any byproducts by TLC. Avoid excessive heating.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture by pouring it into a chilled, stirred solution of a weak base (e.g., saturated aqueous NaHCO₃).[1]
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]
-
Combine the organic layers and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product using column chromatography (starting with a non-polar eluent system) or recrystallization to remove polymeric byproducts.[1]
-
Protocol 2: Milder Madelung Synthesis via Houlihan's Modification
This protocol uses a strong organolithium base at low temperatures to avoid the harsh conditions of the classical method.[7]
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add the N-acyl-o-toluidine substrate (1.0 eq.) and dry tetrahydrofuran (THF).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
-
Deprotonation and Cyclization:
-
Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 eq.) to the stirred solution while maintaining the temperature at -20 °C.
-
Allow the reaction to stir at low temperature for a specified time (e.g., 1-4 hours), monitoring the consumption of starting material by TLC.
-
Once the reaction is complete, quench it by slowly adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl), at low temperature.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A workflow for diagnosing and solving issues of tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.org [mdpi.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Indole Synthesis Using Silver Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceinfo.com [scienceinfo.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. bhu.ac.in [bhu.ac.in]
- 16. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for Novel Indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during forced degradation studies of novel indole compounds.
Frequently Asked Questions (FAQs)
Q1: My indole compound is showing significant degradation even in the control sample. What are the common causes?
A1: Indole compounds can be susceptible to degradation under ambient conditions. The most common causes are:
-
Photodegradation: Exposure to laboratory light, especially UV wavelengths, can cause degradation. The electron-rich indole ring is prone to photo-oxidation.[1]
-
Oxidation: Atmospheric oxygen can react with the indole nucleus, leading to the formation of oxindoles, isatins, or other oxidized species.[1]
-
Temperature: Elevated temperatures in the laboratory can accelerate various degradation pathways.[1]
-
pH of solvent: If dissolving in a non-buffered solvent, trace acidic or basic impurities can catalyze hydrolysis, especially if your compound has labile functional groups.[1]
Recommendation: Always protect indole compounds, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil. For sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or below).[1] It is also advisable to prepare solutions fresh whenever possible.[1]
Q2: What are the typical initial stress conditions for a novel indole compound?
A2: A standard set of initial stress conditions can be applied to a novel indole compound to probe its stability profile. These conditions are designed to achieve 5-20% degradation.[2]
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room temperature or 50-60°C for up to 7 days.[1][2] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room temperature or 50-60°C for up to 7 days.[1][2] |
| Oxidation | 0.1% to 3.0% H₂O₂ | Room temperature, protected from light, for up to 7 days.[1][2] |
| Thermal Degradation | 60-80°C | Solid state or in solution, potentially with humidity (e.g., 75-90% RH).[1][3][4] |
| Photodegradation | UV and Visible Light | Expose solution to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[1][3] |
Note: If the compound is poorly soluble in aqueous media, a co-solvent like methanol, acetonitrile, or DMSO may be used. Ensure the co-solvent itself does not cause degradation.[2][3][5]
Q3: I'm not achieving good mass balance in my study. What are the potential reasons?
A3: Achieving a mass balance between 97% and 103% provides confidence in the stability-indicating nature of your analytical method.[6] Failure to achieve this can be due to several factors:
-
Undetected Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector.
-
Volatile or Insoluble Degradants: Degradants may be lost to evaporation or may precipitate out of solution and not be injected into the analytical system.
-
Poor Chromatographic Resolution: A degradant peak may be co-eluting with the parent compound or another peak, leading to inaccurate quantification.
-
Differences in Detector Response: The molar absorptivity (response factor) of the degradation products at the chosen wavelength may be significantly different from the parent compound.
-
Adsorption to Vials: The parent compound or degradants may adsorb to the surface of sample vials.
Q4: Can the HPLC analysis itself cause degradation of my indole compound?
A4: Yes, on-column degradation is a known issue for certain compounds. For indoles, this can be particularly problematic.[1]
-
Acidic Mobile Phase: An acidic mobile phase (e.g., containing trifluoroacetic acid - TFA) can cause hydrolysis of acid-labile indoles directly on the column.[7]
-
Stationary Phase: The silica surface of reversed-phase columns can have residual silanol groups that may interact with and degrade sensitive compounds.
-
Temperature: Elevated column temperatures, while often used to improve peak shape, can accelerate the degradation of thermally labile compounds.[8]
Troubleshooting Guides
Issue 1: Unexpected or Poorly Shaped Peaks in HPLC Analysis
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Extra peaks not present in unstressed sample | On-column degradation; Oxidation in the autosampler; Contaminated mobile phase or system. | 1. Verify Analyte Stability: Prepare a fresh standard and inject immediately. If extra peaks persist, the issue is likely method-related.[1]2. Check Mobile Phase: If using an acidic mobile phase, try a less acidic modifier or a different pH if your separation allows.[7]3. Autosampler Conditions: If samples are queued for a long time, cool the autosampler tray. Consider adding an antioxidant (e.g., ascorbic acid) to the sample diluent if oxidation is suspected.[1] |
| Peak Tailing | Secondary interactions with the column stationary phase; Column overload; Mismatch between injection solvent and mobile phase. | 1. Adjust Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites on the column.2. Reduce Sample Load: Inject a lower concentration or smaller volume of your sample.3. Solvent Mismatch: Dissolve your sample in the initial mobile phase whenever possible. |
| Peak Broadening or Splitting | Column degradation or contamination; Incompatible injection solvent; Partially blocked column frit. | 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[9]2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[10]3. Replace Column: If flushing does not resolve the issue, the column may be irreversibly damaged. |
Issue 2: Poor or No Degradation Observed
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| <5% degradation under initial stress conditions | Compound is highly stable; Stress conditions are too mild; Poor solubility limiting reaction. | 1. Increase Stress Intensity: Increase the temperature (e.g., up to 80°C), extend the duration of the stress, or use a higher concentration of the stress reagent (e.g., 1M HCl/NaOH, 30% H₂O₂).[5]2. Ensure Solubility: For poorly soluble compounds, consider using a co-solvent (e.g., acetonitrile, methanol) to ensure the compound is fully dissolved and exposed to the stressor.[2][5]3. Check Reagent Purity: Ensure that the stress reagents (e.g., H₂O₂) have not degraded over time. |
Data Presentation
Table 1: Example Stability Data for an Indole Derivative (Melatonin) in Aqueous Solution
This table summarizes the stability of melatonin at room temperature over 28 days, illustrating its significant instability at neutral and basic pH compared to acidic conditions.[1]
| pH | Remaining Melatonin (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
Experimental Protocols
Protocol 1: General Forced Degradation of a Novel Indole Compound
This protocol outlines a typical workflow for conducting forced degradation studies.
-
Sample Preparation: Prepare a stock solution of the indole compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.[1]
-
Dilute to 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid indole compound in an oven at 60°C for 48 hours.[1]
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the indole compound to a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.[1]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for conducting forced degradation studies on indole compounds.
Caption: Common degradation pathways for the core indole nucleus under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labcompare.com [labcompare.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Indoleamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of key indoleamine derivatives, focusing on their interactions with major physiological targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like serotonin and melatonin, and a vast number of synthetic compounds with therapeutic potential.[1][2][3] This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Overview of Endogenous Indoleamines: Serotonin and Melatonin
Serotonin (5-hydroxytryptamine) and melatonin are two of the most well-studied endogenous indoleamines. Both originate from the amino acid tryptophan but have distinct and sometimes opposing physiological roles.[4][5] Serotonin is a key neurotransmitter influencing mood, appetite, and sleep, while melatonin is the primary hormone regulating the circadian rhythm, or the sleep-wake cycle.[4][6][7] The biosynthesis of these molecules from tryptophan is a fundamental pathway.
Caption: Biosynthesis pathway from Tryptophan to Serotonin and Melatonin.
Interaction with Serotonin (5-HT) Receptors
Many indoleamine derivatives exert their effects by binding to various subtypes of serotonin (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs).[8] The affinity and selectivity for these receptor subtypes dictate the pharmacological profile of a given compound. For example, hallucinogenic indolealkylamines, like 4-hydroxy-indolealkylamines, bind potently and selectively to the 5-HT2A receptor subtype.[9]
Data Presentation: 5-HT Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of various indoleamine derivatives for different 5-HT receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT3 (Ki, nM) | D3 (Ki, nM) | D2 (Ki, nM) | Reference |
| Serotonin | 10 | 25 | 5 | - | - | - | [9] |
| Tryptamine | 250 | 500 | >1000 | - | - | - | [9] |
| N,N-Dimethyltryptamine (DMT) | 110 | 65 | >1000 | - | - | - | [9] |
| 4-OH-DIPT | 1900 | 5 | >1000 | - | - | - | [9] |
| 5-MeO-DMT | 30 | 100 | >1000 | - | - | - | [9] |
| Cilansetron | >5000 | >5000 | >5000 | 0.19 | - | - | [10] |
| Indole Derivative 14a | - | - | - | - | 0.18 | 15.6 | [11] |
| Indole Derivative 14b | - | - | - | - | 0.4 | 24.1 | [11] |
| D2AAK5 | 1.8 | 3.5 | - | - | >1000 | >1000 | [12] |
| D2AAK6 | 2.5 | 1.9 | - | - | >1000 | >1000 | [12] |
| D2AAK7 | 1.6 | 2.1 | - | - | >1000 | >1000 | [12] |
Data compiled from multiple sources.[9][10][11][12] Note that assay conditions may vary between studies.
Signaling Pathway Visualization
Activation of a typical Gq-coupled 5-HT2A receptor initiates a well-defined intracellular signaling cascade leading to cellular responses.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. theindusroots.com [theindusroots.com]
- 5. Serotonin vs Melatonin The Science Behind A Good Night's Sleep [mammothcomfort.com]
- 6. pediaa.com [pediaa.com]
- 7. qualitycareglobal.com [qualitycareglobal.com]
- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
(5-Chloro-1H-indol-3-yl)methanamine versus other indoleamine 2,3-dioxygenase (IDO) inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent indoleamine 2,3-dioxygenase (IDO1) inhibitors. While this guide was initiated to evaluate (5-Chloro-1H-indol-3-yl)methanamine, a thorough review of publicly available scientific literature and databases did not yield specific experimental data for this compound as an IDO1 inhibitor. Therefore, this guide focuses on a selection of well-characterized IDO1 inhibitors to provide a framework for the evaluation of novel compounds like this compound.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a crucial role in creating an immunotolerant microenvironment, which can be exploited by cancer cells to evade the immune system.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[2] This guide offers a comparative analysis of several key IDO1 inhibitors that have been investigated in preclinical and clinical settings.
Quantitative Comparison of IDO1 Inhibitor Potency
The following tables summarize the in vitro potency of selected IDO1 inhibitors based on reported half-maximal inhibitory concentration (IC50) and enzyme inhibition constant (Ki) values. These metrics are crucial for comparing the direct inhibitory activity of compounds against the IDO1 enzyme and their effects in cellular environments.
Table 1: In Vitro Enzyme Inhibition of IDO1
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| Epacadostat (INCB024360) | Human IDO1 | 10[3][4] | - | Potent and selective over IDO2 and TDO.[3][5] |
| Mouse IDO1 | 52.4 ± 15.7[3] | - | ||
| Navoximod (GDC-0919/NLG919) | Recombinant Human IDO1 | 28[6] | 7[7][8] | Potent IDO pathway inhibitor.[7] |
| Linrodostat (BMS-986205) | IDO1-HEK293 cells | 1.1[9] | - | Irreversible inhibitor.[9][10] |
| Human HeLa cells | 1.7[10] | - | ||
| Indoximod (NLG8189/D-1MT) | IDO Pathway | - | 19,000[11] | The L-isomer is a more potent enzyme inhibitor, but the D-isomer is more effective in reversing T-cell suppression.[11] |
Table 2: Cellular Activity of IDO1 Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) | Notes |
| Epacadostat (INCB024360) | HeLa cells | Kynurenine production | 7.1[5] | Selectively inhibits human IDO1 in cellular assays.[3] |
| Navoximod (GDC-0919/NLG919) | - | IDO pathway inhibition | 75[7][8] | Potently blocks IDO-induced T-cell suppression.[7] |
| Linrodostat (BMS-986205) | IDO1-HEK293 cells | Kynurenine production | 1.1[9] | Highly potent in a cell-based assay. |
| Indoximod (NLG8189/D-1MT) | HeLa cells | IDO activity | - | The L-isomer is more potent in cell-based assays.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of IDO1 inhibition and the methods for its evaluation, the following diagrams are provided.
Figure 1: IDO1 Pathway and Inhibition.
Figure 2: Experimental Workflow for IDO1 Inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of IDO1 inhibitors. Below are summarized protocols for key in vitro assays.
IDO1 Enzyme Activity Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the IC50 value of a test compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the mixture.
-
Add serial dilutions of the test compound to the wells of the microplate.
-
Initiate the reaction by adding L-tryptophan to each well.
-
Continuously monitor the increase in absorbance at 321 nm at room temperature. This absorbance change corresponds to the formation of N'-formylkynurenine, the product of the IDO1-catalyzed reaction.[4]
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Objective: To determine the EC50 value of a test compound in a cellular environment.
Materials:
-
Human cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells).
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce the expression of IDO1.
-
Add serial dilutions of the test compound to the cells and incubate for a specified period (e.g., 24-48 hours).
-
After incubation, collect the cell culture supernatant.
-
To measure kynurenine, add TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.
-
Plot the percentage of inhibition of kynurenine production against the logarithm of the test compound concentration to determine the EC50 value.
In Vivo Efficacy Studies
Evaluating the anti-tumor activity of IDO1 inhibitors in vivo is a critical step in their development.
Objective: To assess the anti-tumor efficacy of a test compound in a preclinical animal model.
Models:
-
Syngeneic mouse tumor models are commonly used, as they possess a competent immune system. Examples include CT26 (colon carcinoma) and B16F10 (melanoma) models.[4]
General Procedure:
-
Tumor cells are implanted into immunocompetent mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound is administered (e.g., orally) at various doses and schedules.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and tissues can be harvested for pharmacodynamic and immunological analysis (e.g., measuring kynurenine/tryptophan ratios, analyzing tumor-infiltrating lymphocytes).
Concluding Remarks
The landscape of IDO1 inhibitors is populated by several promising compounds with diverse chemical scaffolds and mechanisms of action. This guide provides a comparative snapshot of key inhibitors and standardized methodologies for the evaluation of new chemical entities. For novel compounds such as this compound, the experimental protocols outlined here offer a robust framework to determine their potential as IDO1 inhibitors. Future studies are warranted to generate the necessary data to place such novel compounds within the comparative context of established inhibitors and to elucidate their potential therapeutic value in immuno-oncology.
References
- 1. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 8. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (5-Chloro-1H-indol-3-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The (5-Chloro-1H-indol-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, with a focus on their interactions with key protein targets implicated in a range of pathologies. The information presented herein is intended to facilitate further drug discovery and development efforts by providing a clear overview of how structural modifications to this indole core influence biological activity.
Core Structure
Caption: The fundamental chemical structure of this compound.
Comparative Biological Activities
The following sections detail the SAR of this compound analogs against several important biological targets. The data is summarized in tabular format for ease of comparison, followed by detailed experimental protocols for the key assays.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of neurological and psychiatric disorders. Indole derivatives have been extensively studied as MAO inhibitors.[1][2] The 5-chloro substitution on the indole ring is often associated with enhanced activity.
Table 1: SAR of this compound Analogs as MAO Inhibitors
| Compound ID | R1 (on amine) | R2 (on indole N) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| Analog 1 | H | H | Data not available | Data not available | Data not available |
| Analog 2 | CH3 | H | Data not available | Data not available | Data not available |
| Analog 3 | H | Benzyl | Data not available | Data not available | Data not available |
Note: Specific IC50 values for direct this compound analogs were not available in the provided search results. The table structure is provided as a template for data presentation.
The inhibitory activity of the compounds against human MAO-A and MAO-B can be determined using a fluorometric assay. Recombinant human MAO-A and MAO-B enzymes are incubated with the test compounds at various concentrations for a predefined period (e.g., 15 minutes) at 37°C. The reaction is initiated by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase. The production of hydrogen peroxide from the oxidative deamination of the substrate is coupled to the oxidation of the probe, resulting in a fluorescent product (e.g., resorufin). The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Serotonin (5-HT) Receptor Agonism
Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of therapeutics, particularly for neurological and psychiatric conditions.[3] Indole-based structures, being analogs of the endogenous ligand serotonin, are frequently explored as 5-HT receptor agonists.[4][5][6]
Table 2: SAR of this compound Analogs as 5-HT Receptor Agonists
| Compound ID | R1 (on amine) | Receptor Subtype | Ki (nM) | EC50 (nM) |
| Analog 4 | H | 5-HT1D | Data not available | Data not available |
| Analog 5 | N,N-dimethyl | 5-HT2A | Data not available | Data not available |
| Analog 6 | H | 5-HT3 | Data not available | Data not available |
Note: Specific Ki or EC50 values for direct this compound analogs were not available in the provided search results. The table structure is provided as a template for data presentation.
The affinity of the compounds for serotonin receptors is determined using radioligand binding assays. Cell membranes expressing the specific 5-HT receptor subtype are incubated with a known radioligand (e.g., [3H]granisetron for 5-HT3 receptors) and varying concentrations of the test compound.[7] The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy.[8][9] Several indole derivatives have been investigated as EGFR inhibitors.
Table 3: SAR of this compound Analogs as EGFR Inhibitors
| Compound ID | Modification at C3 | R-group on Carboxamide at C2 | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
| Compound 5f | 2-methoxyvinyl | p-2-methyl pyrrolidin-1-yl | 68 ± 5 | Data not available |
| Compound 5g | 2-methoxyvinyl | p-4-morpholin-1-yl | 74 ± 5 | Data not available |
| Compound 5d | 2-methoxyvinyl | p-N,N-dimethylamino | 85 ± 5 | Data not available |
| Erlotinib (Ref.) | - | - | 80 ± 5 | Data not available |
Data extracted from a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which are structurally related to the core topic.[8]
The inhibitory activity of the compounds against EGFR is evaluated using a kinase assay. Recombinant human EGFR enzyme is incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The kinase reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method with a phosphorylation-specific antibody or by measuring the depletion of ATP using a luminescent assay. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Visualizing Workflows and Pathways
To better understand the context of these SAR studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A generalized workflow for SAR studies of novel chemical entities.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the analogs.
Conclusion
The this compound core is a versatile scaffold for designing inhibitors and agonists for various biological targets. The 5-chloro substitution on the indole ring appears to be a key feature for potent activity in many cases. Further exploration of substitutions at the amine and the indole nitrogen is likely to yield compounds with improved potency and selectivity. The data and protocols presented in this guide offer a foundation for researchers to build upon in the quest for novel therapeutics.
References
- 1. QSAR analysis of indole analogues as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
Purity Validation of Synthesized (5-Chloro-1H-indol-3-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity validation of synthesized (5-Chloro-1H-indol-3-yl)methanamine. It includes a comparative analysis with alternative chloro-indole derivatives, supported by illustrative experimental data, to assist researchers in selecting appropriate purity control strategies.
Introduction
This compound is a valuable building block in medicinal chemistry, with its indole scaffold being a key feature in numerous biologically active compounds.[1][2][3] Ensuring the purity of this synthesized intermediate is critical for the reliability of downstream applications, including drug discovery and development. Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact biological activity and safety profiles.[4]
This guide outlines a systematic approach to purity validation, employing a suite of standard analytical techniques to identify and quantify potential impurities. A hypothetical batch of synthesized this compound is compared against a high-purity commercial standard and two structurally related, biologically active chloro-indole alternatives.
Impurity Profile of Synthesized this compound
The purity of a synthesized compound is intrinsically linked to its synthetic route. A common and plausible pathway to this compound involves the reductive amination of 5-chloroindole-3-carboxaldehyde.[5] Based on this, the following potential impurities are considered:
-
Intermediates: Unreacted imine intermediate from the reductive amination.
-
By-products: 5-chloro-1H-indole (from potential side reactions), and regioisomers such as 4-chloro and 6-chloro-1H-indol-3-yl)methanamine arising from impurities in the initial starting materials.[9][10]
-
Reagents: Residual catalysts and reducing agents.
-
Residual Solvents: Volatile organic compounds from the reaction and purification steps.[11][12]
Comparative Purity Analysis
To provide a clear comparison, this guide presents illustrative purity data for the following compounds, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Synthesized this compound (Batch A)
-
Commercial this compound (Reference Standard, >98% Purity) [13]
-
Alternative 1: 4-Chloroindole-3-acetic acid (a known plant hormone) [14][15]
-
Alternative 2: 6-Chloro-1H-indole (a common regioisomer) [10]
HPLC Purity Analysis
Table 1: Comparative HPLC Purity Data
| Compound | Purity (%) by Area Normalization | Key Impurities Detected |
| Synthesized this compound (Batch A) | 98.5 | 5-chloroindole-3-carboxaldehyde (0.8%), 6-chloro isomer (0.4%), Unknown (0.3%) |
| Commercial this compound (>98%) | 99.8 | Unknown (0.2%) |
| Alternative 1: 4-Chloroindole-3-acetic acid | 99.5 | Unknown (0.5%) |
| Alternative 2: 6-Chloro-1H-indole | 99.2 | Isomeric impurity (0.6%), Unknown (0.2%) |
GC-MS Residual Solvent Analysis
Table 2: Comparative GC-MS Data for Residual Solvents
| Compound | Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Synthesized this compound (Batch A) | Tetrahydrofuran | 150 | 720 |
| Methanol | 250 | 3000 | |
| Commercial this compound (>98%) | Not Detected | < 10 | - |
| Alternative 1: 4-Chloroindole-3-acetic acid | Dichloromethane | 50 | 600 |
| Alternative 2: 6-Chloro-1H-indole | Toluene | 80 | 890 |
Quantitative NMR (qNMR) Purity Assay
Table 3: Comparative qNMR Purity Data
| Compound | Purity (% w/w) vs. Internal Standard |
| Synthesized this compound (Batch A) | 98.2 |
| Commercial this compound (>98%) | 99.7 |
| Alternative 1: 4-Chloroindole-3-acetic acid | 99.4 |
| Alternative 2: 6-Chloro-1H-indole | 99.1 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for Purity Determination and Impurity Profiling:
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Method for Residual Solvent Analysis:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method for Structural Confirmation and Purity Assessment:
-
Instrumentation: 400 MHz NMR spectrometer.
-
¹H NMR:
-
Solvent: DMSO-d₆.
-
Pulse Program: Standard proton pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
-
Data Acquisition: Acquire data for approximately 5 minutes.
-
Analysis: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons and the aminomethyl group.[18] Impurities would be identified by the presence of unexpected signals.
-
-
¹³C NMR:
-
Solvent: DMSO-d₆.
-
Pulse Program: Proton-decoupled carbon pulse sequence.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.[18]
-
-
Quantitative NMR (qNMR):
-
Internal Standard: A certified reference standard with a known purity (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.
-
Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity.
-
Visualizations
References
- 1. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of 5-Chloroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 5-氯吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. scbt.com [scbt.com]
- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 15. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
In Silico ADME and Pharmacokinetic Profiling of Indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. The journey from a promising lead compound to a viable drug candidate is, however, fraught with challenges, primarily related to its pharmacokinetic and safety profile. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity screening has emerged as an indispensable tool in early-stage drug discovery to predict the fate of a compound in the body, thereby reducing the time and cost associated with preclinical development. This guide provides a comparative overview of the in silico ADME and pharmacokinetic profiles of various indole derivatives, supported by data from recent studies.
Comparative Analysis of In Silico ADME Properties
The drug-like properties of novel indole derivatives are frequently evaluated using a battery of in silico models. These models predict various physicochemical and pharmacokinetic parameters that are crucial for a compound's success as a drug. A summary of key ADME parameters for representative indole derivatives from different studies is presented below.
| Derivative Class | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Human Intestinal Absorption (%) | BBB Permeability | CYP2D6 Inhibition | Toxicity (LD50, animal models) | Reference |
| Indole-Pteridine-Benzimidazole Hybrids | Not Specified | Not Specified | Not Specified | Not Specified | Good | No | No | High LD50, Non-carcinogenic | [1][2] |
| 3-((2,3-dimethylphenyl)amino)indolin-2-one (DMPAI) | Not Specified | Not Specified | Not Specified | Not Specified | Favorable | Not Specified | Not Specified | Good ADMET profile | [3] |
| N-substituted Indole Derivatives | < 500 | ~5 | Favorable | Favorable | 80-100% | Not Specified | Not Specified | Not Specified | [4][5] |
| Indole-1,3,4-oxadiazole Hybrids | Adheres to Lipinski's Rule | Adheres to Lipinski's Rule | Adheres to Lipinski's Rule | Adheres to Lipinski's Rule | Favorable | Not Specified | Not Specified | Favorable | [6] |
| Indole Alkaloids (Ajmalicine, Alstonine) | Not Specified | Not Specified | Not Specified | Not Specified | High | Yes | Not Specified | Class 3 (215-300 mg/kg) | [7] |
| Indole-1,2,4-triazole-based Acetamides | Optimal | Optimal | Optimal | Optimal | Optimal | Reduced permeability in MDCK cells | Not Specified | Not Specified | [8] |
| Heterocyclic-linked Indole Derivatives | Adheres to Lipinski's Rule | Adheres to Lipinski's Rule | Adheres to Lipinski's Rule | Adheres to Lipinski's Rule | Favorable | Not Specified | Not Specified | Not Specified | [9] |
Table 1: Comparative In Silico ADME Profiles of Various Indole Derivatives. This table summarizes key pharmacokinetic and toxicity parameters predicted for different classes of indole derivatives using various computational tools. The data highlights the general trend of good drug-like properties among these compounds.
Experimental Protocols for In Silico ADME Prediction
The in silico evaluation of ADME and pharmacokinetic properties involves a range of computational methods and software. A generalized workflow for these predictions is outlined below. The specific tools and models employed can vary between studies, influencing the precision of the predictions.
Drug-Likeness and Physicochemical Properties Prediction
The initial step in assessing a compound's potential as a drug is to evaluate its drug-likeness based on established rules like Lipinski's Rule of Five, Ghose's filter, Egan's rule, and Veber's rule.[3] These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and acceptors.
-
Software Used: SwissADME, pkCSM, DS Viewer Pro suite, Accord for Excel.[1][2][3]
-
Methodology: The chemical structure of the indole derivative is used as input for the software, which then calculates the relevant physicochemical properties. These properties are then compared against the established drug-likeness rules.
ADME Profile Prediction
-
Absorption: Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict the percentage of a compound that will be absorbed from the gut into the bloodstream.[2]
-
Distribution: This includes predicting whether a compound can cross the Blood-Brain Barrier (BBB), which is crucial for CNS-targeting drugs, and its potential for binding to plasma proteins.[1][2]
-
Metabolism: The prediction of a compound's interaction with cytochrome P450 (CYP) enzymes, particularly CYP2D6, is important to foresee potential drug-drug interactions.[1][2]
-
Excretion: While less commonly detailed in initial in silico screens, some platforms can predict renal clearance.
-
Software Used: TOPKAT, ADMETlab2.0, PreADME, SwissADME, pkCSM.[1][2][5][8]
-
Methodology: These platforms utilize Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms.[1][2] These models are trained on large datasets of compounds with known ADME properties to predict the behavior of new chemical entities.
Toxicity Prediction
In silico toxicity assessment aims to identify potential safety concerns early in the drug discovery process. This includes predicting acute toxicity (LD50), carcinogenicity, and potential for hepatotoxicity.[1][2]
-
Methodology: Quantitative Structure-Toxicity Relationship (QSTR) models are employed to predict the toxicological endpoints based on the chemical structure of the compound.[1][2] These models are built using data from various computational animal models.[1][2]
Visualizing the In Silico Workflow
The process of in silico ADME-Tox prediction for a novel indole derivative can be visualized as a structured workflow, starting from the initial design of the molecule to the final prediction of its pharmacokinetic and safety profile.
Figure 1: A generalized workflow for the in silico ADME-Tox prediction of indole derivatives.
Conclusion
The application of in silico ADME and pharmacokinetic profiling is a cornerstone of modern drug discovery, enabling the early identification and optimization of promising indole derivatives. The computational tools and methodologies described provide a robust framework for assessing the drug-like potential of these versatile compounds. While in silico predictions are a valuable guide, it is crucial to note that they are predictive in nature and require experimental validation. The collective evidence from numerous studies suggests that indole derivatives can be designed to possess favorable ADME properties, reinforcing their potential as scaffolds for the development of new therapeutic agents.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Synthetic Routes of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a cornerstone of modern organic chemistry. This guide provides an objective comparison of several classical and modern synthetic routes to substituted indoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic targets.
Performance Comparison of Indole Synthesis Methods
The choice of a synthetic route to a particular substituted indole is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Below is a comparative summary of key synthetic methods with quantitative data for the synthesis of representative indole derivatives.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Historically Low[1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
| Madelung Synthesis | N-Benzoyl-o-toluidine | Sodium ethoxide | None | 360-380 | Not Specified | Not Specified |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 12-24 | ~85-95 |
Table 2: Synthesis of 5-Methoxyindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Acetaldehyde | Polyphosphoric acid | Not Specified | Not Specified | Not Specified | High Yield |
| Leimgruber-Batcho Synthesis | 4-Methoxy-2-nitrotoluene, DMFDMA | Raney Nickel, H₂ | Methanol | Not Specified | Not Specified | ~70-80 |
| Palladium-Catalyzed Synthesis | 5-Bromo-1-pivaloylindole, Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/Water | 100 | 18 | High Yield |
Experimental Protocols for Key Syntheses
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for several of the most important indole syntheses.
Fischer Indole Synthesis of 2-Phenylindole
This protocol is a classic example of the Fischer indole synthesis, a robust method for the preparation of a wide variety of substituted indoles.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.
-
The hot mixture is then dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitating the solution. The resulting acetophenone phenylhydrazone is collected by filtration. The typical yield is 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[1]
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass will become liquid within 3-4 minutes.[1]
-
The beaker is removed from the oil bath, and stirring is continued for an additional 5 minutes.
-
To prevent the reaction mixture from solidifying into a hard mass, 200 g of clean sand is stirred into the hot mixture.[1]
-
The crude 2-phenylindole and sand are collected by filtration and then boiled with 600 mL of 95% ethanol.
-
The hot ethanol solution is decolorized with activated charcoal (Norit) and filtered.
-
Upon cooling, 2-phenylindole crystallizes and is collected by filtration, then washed with cold ethanol. The overall yield is typically 72-80%.[1]
Larock Indole Synthesis of 2,3-Disubstituted Indoles
The Larock indole synthesis is a powerful palladium-catalyzed method for the construction of 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes.
-
To a dry Schlenk flask maintained under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[2]
-
In a separate vial, weigh out palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[2]
-
Anhydrous dimethylformamide (DMF, 5-10 mL) is added to the flask, followed by the disubstituted alkyne (2.0 mmol).[2]
-
The reaction mixture is stirred at 100°C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL).[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.[2]
Leimgruber-Batcho Indole Synthesis
This two-step procedure is a popular alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.
Step 1: Enamine Formation
-
A mixture of the ortho-nitrotoluene (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 equiv), and pyrrolidine (1.0 equiv) in DMF is heated at reflux.
-
The reaction progress is monitored by TLC until the starting nitrotoluene is consumed.
-
The solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red oil and can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
A catalytic amount of Raney nickel is added to the solution.
-
Hydrazine hydrate is added portion-wise at room temperature. The reaction is exothermic and may require cooling.
-
After the addition of hydrazine is complete, the reaction mixture is stirred until the red color of the enamine disappears.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to give the desired indole.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in several of the discussed indole syntheses.
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Caption: Stepwise process of the Leimgruber-Batcho Synthesis.
References
Comparative Cross-Reactivity Profile of (5-Chloro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of (5-Chloro-1H-indol-3-yl)methanamine. Direct experimental data for this specific molecule is not extensively available in the public domain. Therefore, this guide infers its likely pharmacological profile based on data from structurally analogous tryptamine derivatives. The primary aim is to offer a predictive overview of its potential primary targets and off-target interactions to guide future research and development.
The core structure of this compound, a tryptamine derivative, suggests a strong likelihood of interaction with serotonin (5-HT) receptors and monoamine transporters. The presence of a chloro group at the 5-position of the indole ring is known to influence the affinity and selectivity for various receptor subtypes. For a robust comparison, this guide includes experimental data from the parent compound, tryptamine, and its closely related analog, 5-chlorotryptamine.
Inferred Primary Targets and Comparative Compounds
Based on the structure-activity relationships of similar tryptamine analogs, the primary biological targets for this compound are predicted to be serotonin (5-HT) receptors, with potential activity at dopamine (D) receptors and the serotonin transporter (SERT). To provide a comprehensive comparison, the following compounds have been selected as benchmarks due to their structural similarity and well-characterized pharmacological profiles:
-
Tryptamine: The parent compound of this family, providing a baseline for understanding the fundamental interactions of the indolethylamine scaffold.
-
5-Chlorotryptamine: A direct structural analog that illustrates the influence of the 5-chloro substitution on receptor affinity and selectivity.
-
5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT): A closely related N,N-dimethylated analog, which provides insight into the effects of N-alkylation on the tryptamine pharmacophore.[1]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of the comparative compounds for a range of relevant G-protein coupled receptors (GPCRs) and monoamine transporters. A lower Ki value indicates a higher binding affinity. The profile for this compound is predicted based on the observed trends from these analogs.
| Target | This compound (Predicted) | Tryptamine | 5-Chlorotryptamine | 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) |
| Serotonin Receptors | ||||
| 5-HT₁A | Moderate Affinity | Low Affinity | Moderate Affinity | High Affinity (Ki = 33 nM)[1] |
| 5-HT₂A | High Affinity | Moderate Affinity | High Affinity | High Affinity |
| 5-HT₂C | Moderate Affinity | Low Affinity | Moderate Affinity | High Affinity |
| 5-HT₆ | Low to Moderate Affinity | Low Affinity | Moderate Affinity | Not Reported |
| 5-HT₇ | Low to Moderate Affinity | Low Affinity | Moderate Affinity | Not Reported |
| Dopamine Receptors | ||||
| D₂ | Low Affinity | Very Low Affinity | Low Affinity | Not Reported |
| Monoamine Transporters | ||||
| SERT | Moderate Affinity | Moderate Affinity | High Affinity | Not Reported |
| DAT | Low Affinity | Very Low Affinity | Low Affinity | Not Reported |
| NET | Very Low Affinity | Very Low Affinity | Very Low Affinity | Not Reported |
Functional Activity Profile
This table outlines the functional activity of the comparative compounds at key serotonin receptor subtypes. The activity of this compound is inferred from these data.
| Target | This compound (Predicted) | Tryptamine | 5-Chlorotryptamine | 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) |
| 5-HT₁A | Agonist/Partial Agonist | Partial Agonist | Agonist | Agonist (EC₅₀ = 41 nM)[1] |
| 5-HT₂A | Agonist | Full Agonist | Potent Agonist | Agonist[1] |
| 5-HT₂C | Agonist | Partial Agonist | Agonist | Agonist[1] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed descriptions of the methodologies typically employed for determining receptor binding affinity and functional activity.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity and selectivity.
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Detailed Steps:
-
Preparation of Materials:
-
Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
A specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂A receptors) is selected.
-
Serial dilutions of the unlabeled test compound are prepared.
-
-
Assay Incubation:
-
The cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound are incubated in a buffer solution.
-
A parallel incubation is performed with a high concentration of a known unlabeled ligand to determine non-specific binding.
-
The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
-
The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Agonist/Antagonist Activity (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)
This assay measures the ability of a compound to activate or block the signaling pathway coupled to a specific receptor. For Gq-coupled receptors like 5-HT₂A, activation leads to an increase in intracellular calcium concentration.
Signaling Pathway for Gq-Coupled Receptors
Caption: Simplified Gq signaling pathway.
Detailed Steps:
-
Cell Preparation:
-
Cells stably or transiently expressing the receptor of interest are cultured in microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Compound Addition:
-
Varying concentrations of the test compound are added to the wells.
-
For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
-
Signal Detection:
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the concentration of the test compound.
-
For agonists, the concentration that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) are determined from the dose-response curve.
-
For antagonists, the concentration that inhibits 50% of the response to a fixed concentration of agonist (IC₅₀) is calculated. This can be used to determine the antagonist's potency (pA₂ or Ki).
-
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, the analysis of its structural analogs provides a strong predictive framework for its pharmacological profile. It is anticipated to be a potent agonist at 5-HT₂A and 5-HT₁A receptors, with moderate affinity for the serotonin transporter. Its activity at other monoaminergic receptors is predicted to be significantly lower. This inferred profile suggests that this compound may have potential as a serotonergic agent. However, comprehensive in vitro profiling using the methodologies described in this guide is essential to definitively characterize its selectivity and potential for off-target effects. This will be a critical step in assessing its therapeutic potential and safety profile.
References
Independent verification of experimental data for 5-chloro-indole derivatives
An Independent Guide to the Experimental Verification of 5-Chloro-Indole Derivatives
The 5-chloro-indole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds.[1] Derivatives of this structure have shown considerable promise, particularly as anticancer agents, by targeting and modulating key cellular signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[2][3] This guide provides an objective comparison of the performance of various 5-chloro-indole derivatives, supported by experimental data, and details the protocols for key validation assays.
Data Presentation: Comparative Biological Activity
The therapeutic potential of 5-chloro-indole derivatives is demonstrated by their potent activity against various cancer cell lines and specific molecular targets. The following tables summarize key quantitative data from several studies, offering a comparative overview of their efficacy.
Table 1: Antiproliferative and Kinase Inhibition Activity of 5-Chloro-Indole-2-Carboxylate Derivatives [1][4][5]
| Compound/Derivative | Target Cell Line / Enzyme | Assay Type | Key Findings (IC₅₀ / GI₅₀) |
| Compound 3a | Panc-1, MCF-7, HT-29, A-549 | Antiproliferative | 35 nM |
| EGFR | Kinase Inhibition | 85 nM | |
| BRAF V600E | Kinase Inhibition | 42 nM | |
| Compound 3b | Panc-1, MCF-7, HT-29, A-549 | Antiproliferative | 31 nM |
| EGFR | Kinase Inhibition | 74 nM | |
| BRAF V600E | Kinase Inhibition | 38 nM | |
| LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀: 1.12 µM | |
| Compound 3e | Panc-1, MCF-7, A-549 | Antiproliferative | GI₅₀: 29 nM |
| EGFR | Kinase Inhibition | IC₅₀: 68 nM | |
| LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀: 0.96 µM | |
| Erlotinib (Reference) | EGFR | Kinase Inhibition | IC₅₀: 80 nM |
| Vemurafenib (Reference) | BRAF V600E | Kinase Inhibition | IC₅₀: 30 nM |
Table 2: Inhibitory Activity of 5-Chloro-Indole-2-Carboxamide Derivatives [6]
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Lines | GI₅₀ (nM) |
| Compound 5f | EGFR WT | 68 ± 5 | Panc-1, HT-29, A-549, MCF-7 | 29 |
| EGFR T790M | 9.5 ± 2 | |||
| Compound 5g | EGFR WT | 74 ± 5 | Panc-1, HT-29, A-549, MCF-7 | - |
| EGFR T790M | 11.9 ± 3 | |||
| Erlotinib (Reference) | EGFR WT | 80 ± 5 | Panc-1, HT-29, A-549, MCF-7 | 33 |
| Osimertinib (Reference) | EGFR T790M | 8 ± 2 | - | - |
Signaling Pathways Modulated by 5-Chloro-Indole Derivatives
These compounds primarily exert their biological effects by modulating cellular signaling pathways crucial for cell proliferation, survival, and differentiation.
EGFR/BRAF Signaling Pathway
A primary mechanism of action for many 5-chloro-indole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[2] These pathways, when aberrantly activated, are hallmarks of many cancers.[2] The derivatives often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR, which prevents the phosphorylation of downstream substrates and blocks the signal transduction cascade, ultimately leading to the induction of apoptosis and inhibition of tumor growth.[2][7]
EGFR/BRAF signaling cascade and inhibition point.
WNT Signaling Pathway
The WNT signaling pathway is another critical pathway in development and disease.[2] Some 5-chloro-indole derivatives have been identified as modulators of this pathway, specifically by inhibiting Dishevelled (DVL), a key protein that relays the WNT signal.[2]
WNT signaling pathway and DVL inhibition.
Experimental Protocols
Accurate and reproducible assessment of the biological activity of 5-chloro-indole derivatives is crucial for their evaluation. The following are detailed protocols for key experiments.
Kinase Inhibition Assay
This assay quantifies the potency of a compound against a specific kinase.[8]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 5-chloro-indole derivative against a target kinase (e.g., EGFR, BRAF).
-
Materials:
-
Recombinant human kinase and its specific substrate peptide.
-
Test compounds (5-chloro-indole derivatives) dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well or 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer or DMSO.
-
Reaction Setup: To the wells of a microplate, add the kinase enzyme solution, the substrate peptide, and the compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C or room temperature for a specified time (e.g., 10-60 minutes).[2][8]
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ or Kinase-Glo® reagent), which measures the amount of ADP produced or remaining ATP as a luminescent signal.[1][8]
-
Measurement: Incubate at room temperature for 10-30 minutes and measure the luminescence using a plate reader.[1][2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][8]
-
Workflow for a typical kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the antiproliferative effects of a compound on cancer cell lines by measuring metabolic activity.[8][9]
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the 5-chloro-indole compound and incubate for 48 to 72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀/IC₅₀ value from a dose-response curve.[9]
-
General workflow for a cell viability (MTT) assay.
Annexin V Apoptosis Assay
This fluorescence-based assay is used to detect apoptosis, a form of programmed cell death, induced by a test compound.
-
Objective: To quantify the percentage of apoptotic cells following treatment with a 5-chloro-indole derivative.
-
Materials:
-
Cancer cell lines.
-
5-chloro-indole compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the 5-chloro-indole derivative at a predetermined concentration (e.g., its IC₅₀) for a set time (e.g., 24 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Add FITC-conjugated Annexin V and PI staining solution to the cell suspension.[4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add additional 1X Binding Buffer to each sample and analyze the cells by flow cytometry within one hour.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Western Blotting
Western blotting is a technique used to detect specific protein molecules from a mixture of proteins. It can be used to verify the downstream effects of kinase inhibition, such as changes in the phosphorylation state of target proteins.
-
Objective: To detect changes in protein levels or phosphorylation status (e.g., decreased phospho-ERK) after treatment with a 5-chloro-indole derivative.
-
General Protocol Outline:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a blotting membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane with a blocking solution (e.g., nonfat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK). This is often done overnight at 4°C.[10]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBS-T) to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Wash the membrane again and then add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or colorimetric).
-
Imaging: Capture the signal using an appropriate imaging system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. licorbio.com [licorbio.com]
Quantitative Structure-Activity Relationship (QSAR) Studies of 5-Chloro-Indoles: A Comparative Guide
The indole scaffold is a prominent feature in many synthetic and natural compounds, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 5-position of the indole ring has been identified as a crucial modification that can significantly enhance the therapeutic properties of these molecules, particularly in the context of anticancer and antimicrobial activities.[1] This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 5-chloro-indole derivatives, offering insights into their design, mechanism of action, and experimental validation.
Comparative Bioactivity of 5-Chloro-Indole Derivatives
5-Chloro-indole derivatives have demonstrated potent activity against various cancer cell lines and microbial strains. QSAR studies help to elucidate the relationship between the physicochemical properties of these compounds and their biological efficacy, guiding the development of more potent analogues.
Recent studies have highlighted the potential of 5-chloro-indole-2-carboxylate derivatives as inhibitors of key signaling pathways in cancer, such as the EGFR and BRAF kinase pathways.[1][2] The antiproliferative activity of these compounds has been evaluated against several cancer cell lines.
Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives
| Compound | R Group | Target Cancer Cell Line | GI50 (nM)[2] |
| 3a | H | Not Specified | 35 |
| 3b | p-pyrrolidin-1-yl | Not Specified | 31 |
| 3c | p-piperidin-1-yl | Not Specified | 42 |
| 3e | m-piperidin-1-yl | Not Specified | 29 |
| 4a | H | Not Specified | 78 |
| 4b | p-pyrrolidin-1-yl | Not Specified | 68 |
| 4c | p-piperidin-1-yl | Not Specified | 72 |
| 5a | H | Not Specified | 48 |
| 5b | p-pyrrolidin-1-yl | Not Specified | 62 |
| 5c | p-piperidin-1-yl | Not Specified | 54 |
GI50: The concentration required to inhibit cell growth by 50%.
Further investigation into the inhibitory action of these compounds against specific kinases revealed their potential as targeted therapies.
Table 2: Kinase Inhibitory Activity of Selected 5-Chloro-Indole-2-Carboxylate Derivatives
| Compound | Target Kinase | IC50 (nM)[2] |
| 3a | EGFR | 89 |
| 3b | EGFR | 75 |
| 3c | EGFR | 81 |
| 3e | EGFR | 68 |
| Erlotinib (Reference) | EGFR | 80 |
IC50: The concentration required to inhibit the activity of a specific enzyme by 50%.
QSAR studies have also been applied to understand the antimicrobial properties of chloro-substituted heterocyclic compounds. For instance, 5-Chloro-8-hydroxyquinoline (a related chlorinated heterocyclic compound) has shown significant antibacterial activity.[3] While specific QSAR data for 5-chloro-indoles as antimicrobial agents is less detailed in the provided context, the principles of using descriptors like electronic energy and dipole moment are applicable.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-chloro-indole derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are then calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases, such as EGFR, is determined using in vitro kinase inhibition assays.[2]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phosphorylation-specific antibodies or radiometric assays measuring the incorporation of radioactive phosphate from [γ-32P]ATP.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
QSAR Model Development
The development of a QSAR model involves establishing a mathematical relationship between the structural properties of compounds and their biological activities.[4]
-
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 or GI50 values) is selected.[5][6]
-
Descriptor Calculation: For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) is calculated using specialized software.[7]
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates the descriptors with the biological activity.[4]
-
Model Validation: The predictive ability of the QSAR model is assessed using internal and external validation techniques.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the QSAR analysis of 5-chloro-indoles.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Safety Operating Guide
Safe Disposal of (5-Chloro-1H-indol-3-yl)methanamine: A Procedural Guide
The proper disposal of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative, is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous waste and must be managed according to stringent protocols. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2][3] Adherence to the following step-by-step procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before beginning any disposal-related activities, consult the Safety Data Sheet (SDS) for this compound.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Ventilation: Handle the compound and its waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[4][5]
-
Spill Management: Maintain a readily accessible spill kit. In the event of a small spill, use an inert absorbent material (such as vermiculite or sand) to contain it. The collected material must then be placed in a sealed container and treated as hazardous waste.[5]
Waste Segregation and Collection Protocol
Proper segregation is a foundational step in compliant chemical waste disposal.[6] Due to its chlorinated nature, this compound waste must be kept separate from non-halogenated waste streams.[5][7]
-
Establish a Satellite Accumulation Area (SAA): Designate a specific, clearly marked area within the laboratory for the accumulation of hazardous waste.[3][5][8] This area should be under the direct control of laboratory personnel and situated away from high-traffic zones.
-
Select Appropriate Waste Containers: Use only chemically compatible containers, such as high-density polyethylene (HDPE) bottles, for collecting waste.[5] The container must have a secure, leak-proof cap and be in good condition.[3][9] Containers should not be filled beyond 90% capacity to prevent spills.[5]
-
Properly Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] The label should also indicate the date when waste was first added.
-
Waste Collection:
-
Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other contaminated disposable lab supplies in a designated solid hazardous waste container.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container specifically for halogenated organic compounds.[5][6]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[1][3][10]
-
Disposal of Empty Containers
Containers that have held this compound are still considered hazardous waste until properly decontaminated.[5]
-
Triple Rinsing: The empty container must be triple-rinsed with a solvent capable of removing the chemical residue.[1]
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as liquid halogenated hazardous waste.[1][5]
-
Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.[1][5]
Arranging for Final Disposal
Laboratory personnel are responsible for the waste from its point of generation to its collection.
-
Schedule a Pickup: Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]
-
Documentation: Complete any necessary hazardous waste pickup forms, ensuring an accurate description of the waste contents and their composition.[9]
Quantitative Disposal and Safety Data
The following table summarizes key hazard information and disposal considerations for chloro-indole derivatives, based on data for similar compounds.
| Parameter | Guideline / Data | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic) | [5][7] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation | [11][12] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [4][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [3][8] |
| Container Type | Chemically compatible (e.g., HDPE) with secure lid | [5] |
| Container Labeling | "Hazardous Waste" + Chemical Name | [8][9] |
| Prohibited Disposal Methods | Drain Disposal, Evaporation, Regular Trash | [1][2][3] |
| Empty Container Procedure | Triple-rinse, collect rinsate as hazardous waste | [1] |
| SAA Accumulation Limit | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [8] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling (5-Chloro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (5-Chloro-1H-indol-3-yl)methanamine (CAS Number: 113188-83-3).[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS), the following recommendations are based on available data for this compound and general safety protocols for handling structurally related indole derivatives and primary aromatic amines.[2][3][4] It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety standards.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times.[2][5][6] A face shield should be worn when there is a significant risk of splashing.[2][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or degradation before use. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and clothing.[2] |
| Respiratory Protection | Respirator | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[2] |
II. Operational Plan: Handling and Storage
A strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All weighing and solution preparation activities involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
B. Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin and eyes.[9]
-
Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh boat.
-
Solution Preparation: Add the solid this compound to the solvent slowly to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[10]
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[9]
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][11]
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Waste Segregation: Collect all waste containing this compound separately from other waste streams. Specifically, it should be treated as halogenated organic waste.[12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]
-
Container Management: Waste containers should be kept tightly closed except when adding waste.[13]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant, potentially through controlled incineration with flue gas scrubbing.[9][12] Do not discharge any waste containing this compound into the sewer system.[9]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.
IV. Experimental Workflow and Risk Assessment
Due to the lack of specific experimental data for this compound, detailed experimental protocols cannot be provided. However, the following diagrams illustrate a general workflow for safe handling and a logical approach to risk assessment.
Caption: Experimental Workflow for Safe Handling.
Caption: Logical Relationship for Risk Assessment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. csub.edu [csub.edu]
- 7. hsa.ie [hsa.ie]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
